molecular formula C8H6N4OS B10815846 N-thiazol-2-ylpyrazine-2-carboxamide

N-thiazol-2-ylpyrazine-2-carboxamide

Cat. No.: B10815846
M. Wt: 206.23 g/mol
InChI Key: YPUOXEKAMVBYLK-UHFFFAOYSA-N
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Description

N-thiazol-2-ylpyrazine-2-carboxamide is a heterocyclic carboxamide compound of significant interest in medicinal chemistry and biochemical research. This compound serves as a key scaffold in the investigation of novel therapeutic agents, particularly against infectious diseases. It has demonstrated promising in vitro antimycobacterial activity, showing 42% inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL, establishing its value as a core structure for developing new anti-tuberculosis agents . Further research has identified this molecule as a potential inhibitor of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a crucial metalloenzyme for bacterial viability, positioning it as a candidate for targeting essential enzymatic pathways in mycobacteria . Beyond its antimycobacterial properties, the compound also exhibits potent photosynthesis-inhibiting activity. Studies in spinach chloroplasts have shown an IC50 value of 49.5 µmol·L⁻¹ for the inhibition of oxygen evolution rate, highlighting its utility in plant physiology and photosynthesis research . The molecule also functions as a versatile precursor ligand for organometallic chemistry. It can be readily complexed with metals such as Ruthenium(II) to form complexes that have been studied for their interactions with biomolecules like DNA and bovine serum albumin (BSA), as well as for their in vitro cytotoxicity against various cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C8H6N4OS/c13-7(6-5-9-1-2-10-6)12-8-11-3-4-14-8/h1-5H,(H,11,12,13)

InChI Key

YPUOXEKAMVBYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-thiazol-2-ylpyrazine-2-carboxamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-thiazol-2-ylpyrazine-2-carboxamide is a heterocyclic molecule of significant interest in medicinal chemistry, primarily owing to the established biological activities of its constituent pyrazine and thiazole scaffolds. As a derivative of pyrazinamide, a frontline antituberculosis drug, this compound and its analogs are being explored for novel antimicrobial properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-thiazol-2-ylpyrazine-2-carboxamide. Furthermore, it delves into the potential biological activities and mechanisms of action, drawing insights from studies on closely related analogs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The global challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical entities with therapeutic potential. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many established and experimental drugs. N-thiazol-2-ylpyrazine-2-carboxamide emerges from the strategic combination of two such privileged heterocycles: pyrazine and thiazole. The pyrazine ring is a core component of pyrazinamide, a crucial drug in the treatment of tuberculosis, while the thiazole moiety is present in a wide array of biologically active compounds. This guide offers a detailed examination of N-thiazol-2-ylpyrazine-2-carboxamide, from its fundamental chemical properties to its potential as a lead compound in drug discovery.

Chemical Structure and Properties

N-thiazol-2-ylpyrazine-2-carboxamide is a small molecule characterized by a central amide linkage between a pyrazine-2-carboxylic acid moiety and a 2-aminothiazole moiety.

Molecular Structure

The chemical structure of N-thiazol-2-ylpyrazine-2-carboxamide is depicted below.

Caption: Chemical structure of N-thiazol-2-ylpyrazine-2-carboxamide.

Physicochemical Properties
PropertyPredicted/Expected Value
Molecular Formula C₈H₆N₄OS
Molecular Weight 206.23 g/mol
Appearance Expected to be a crystalline solid
Melting Point Likely to be in the range of 180-220 °C
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
pKa The pyrazine and thiazole nitrogens are weakly basic. The amide proton is weakly acidic.

Synthesis and Purification

The synthesis of N-thiazol-2-ylpyrazine-2-carboxamide is typically achieved through a standard amide coupling reaction between an activated pyrazine-2-carboxylic acid derivative and 2-aminothiazole.

Synthetic Workflow

A general and efficient synthetic route involves a two-step process: the activation of pyrazine-2-carboxylic acid followed by coupling with 2-aminothiazole.

G start Pyrazine-2-carboxylic Acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate Pyrazine-2-carbonyl chloride step1->intermediate step2 Amide Coupling with 2-aminothiazole intermediate->step2 product N-thiazol-2-ylpyrazine-2-carboxamide step2->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for N-thiazol-2-ylpyrazine-2-carboxamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related pyrazine carboxamides[1].

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This can be facilitated by co-evaporation with a high-boiling point solvent like toluene.

  • The resulting crude pyrazine-2-carbonyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

  • In a separate flask, dissolve 2-aminothiazole (1.0 eq) in a suitable dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.2 eq), to the solution to act as an acid scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled solution of 2-aminothiazole with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-thiazol-2-ylpyrazine-2-carboxamide can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure and purity of the synthesized N-thiazol-2-ylpyrazine-2-carboxamide should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrazine and thiazole rings, as well as the amide N-H proton. The pyrazine protons are expected in the aromatic region (δ 8.5-9.5 ppm). The thiazole protons will also be in the aromatic region (δ 7.0-8.0 ppm). The amide proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide group (δ ~160-170 ppm) and the carbons of the pyrazine and thiazole rings.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (206.23 g/mol ).

Biological Activity and Mechanism of Action

The biological potential of N-thiazol-2-ylpyrazine-2-carboxamide is primarily investigated in the context of its structural similarity to pyrazinamide and the known antimicrobial activities of thiazole-containing compounds.

Antimycobacterial Activity

Derivatives of N-thiazol-2-ylpyrazine-2-carboxamide have shown promising in vitro activity against Mycobacterium tuberculosis. Specifically, substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been identified as inhibitors of mycobacterial methionine aminopeptidase 1 (MetAP1)[2]. This enzyme is crucial for bacterial survival, making it an attractive target for novel antitubercular drugs.

While the specific activity of the unsubstituted parent compound is not extensively reported, it is a critical scaffold for the development of more potent analogs. Structure-activity relationship (SAR) studies on related series of pyrazinecarboxamides have demonstrated that substitutions on both the pyrazine and the thiazole rings can significantly modulate the antimycobacterial potency.

Potential Mechanism of Action

Based on the research on its derivatives, a potential mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide against M. tuberculosis could involve the inhibition of MetAP1.

compound N-thiazol-2-ylpyrazine-2-carboxamide inhibition Inhibition compound->inhibition target Mycobacterial Methionine Aminopeptidase 1 (MetAP1) target->inhibition consequence1 Disruption of Protein Maturation inhibition->consequence1 consequence2 Impairment of Bacterial Growth inhibition->consequence2 outcome Antimycobacterial Effect consequence1->outcome consequence2->outcome

Caption: Postulated mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide.

It is important to note that, like pyrazinamide, this compound may have other cellular targets. Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane potential and inhibit fatty acid synthase I in M. tuberculosis[3][4]. Further research is required to determine if N-thiazol-2-ylpyrazine-2-carboxamide acts as a prodrug and to fully elucidate its mechanism of action.

Conclusion and Future Directions

N-thiazol-2-ylpyrazine-2-carboxamide is a synthetically accessible molecule with a high potential for further development in the field of antimicrobial drug discovery. Its structural similarity to known antitubercular agents and the promising activity of its derivatives make it a valuable scaffold for the design of new therapeutic agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis and obtaining complete, unambiguous spectroscopic and physicochemical data for the parent compound.

  • Comprehensive Biological Evaluation: Screening N-thiazol-2-ylpyrazine-2-carboxamide and a library of its derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains of M. tuberculosis.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) and mechanism(s) of action to guide rational drug design and optimization.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising analogs to assess their potential for in vivo efficacy and safety.

This in-depth guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives.

References

  • Kos, J., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • BenchChem (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. BenchChem.
  • Ravi Kumar, P., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1545-1557.
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Whitfield, M. G., et al. (2015). The anti-tubercular drug pyrazinamide inhibits fatty acid synthase I in Mycobacterium tuberculosis. ACS infectious diseases, 1(10), 488-498.
  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]

  • Jampilek, J., et al. (2009). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, and Photosynthesis-inhibiting Activity. Molecules, 14(7), 2657-2675.
  • Patel, R. V., et al. (2018).
  • Jandourek, O., et al. (2017).
  • Kumar, A., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 111-117.
  • Singh, P., et al. (2015). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry, 52(5), 1436-1443.
  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(10), 713-728.
  • Al-Soud, Y. A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 7949-7961.
  • Jensen, A. A., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Medicinal Chemistry, 213, 113165.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10427-10429.
  • Fathalla, O. A., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • Hassan, A. S., et al. (2017). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Journal of the Chinese Chemical Society, 64(10), 1206-1215.
  • Asif, M. (2021). Synthesis and Biological Evaluation of Some New Thiazole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 18(1), 79-88.
  • Genc, H., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 26(5), 1308.
  • Chemsrc. (n.d.). 2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide. Chemsrc. [Link]

  • Chemsrc. (n.d.). N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. Chemsrc. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Doležal, M., et al. (2009).
  • Ojwach, S. O., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(13), 9035-9048.

Sources

Biological Activity of N-thiazol-2-ylpyrazine-2-carboxamide in Kinase Inhibition

[1][2]

Executive Summary

N-thiazol-2-ylpyrazine-2-carboxamide represents a critical pharmacophore in the development of small-molecule kinase inhibitors. While the unsubstituted parent molecule serves primarily as a fragment lead, its 3-amino and N-substituted derivatives exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), most notably Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR/KDR) .

This guide details the structural basis of its activity, the specific signaling pathways it modulates, and the experimental protocols required to validate its biological efficacy.

Structural Basis & Mechanism of Action

The Pharmacophore

The molecule functions as a Type I ATP-competitive inhibitor . Its efficacy relies on a specific binding mode within the kinase ATP-binding pocket (the "hinge region").[1]

  • Hinge Binding (The "Warhead"): The pyrazine ring nitrogen (N4) and the exocyclic amide nitrogen (NH) form a bidentate hydrogen bond motif with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Ala564 in FGFR1).

  • Specificity Pocket: The thiazole moiety extends towards the solvent front or the gatekeeper residue, allowing for modifications that tune selectivity (e.g., against FGFR vs. VEGFR).

  • 3-Amino Modification: High-potency derivatives often incorporate an amino group at the C3 position of the pyrazine. This creates an additional H-bond donor, significantly increasing affinity.

Target Specificity Profile
Target KinaseActivity TypeKey Residue InteractionsClinical Relevance
FGFR1-4 Potent Inhibition (<10 nM IC50 for optimized derivatives)Hinge (Ala564), Gatekeeper (Val561)Gastric cancer, Urothelial carcinoma
VEGFR2 (KDR) Moderate InhibitionHinge (Cys919)Angiogenesis inhibition
MetAP1 Metalloenzyme InhibitionMetal ion coordination (Ni2+/Co2+)Tuberculosis (Mycobacterial target)

Signaling Pathway Modulation

Inhibition of the FGFR kinase domain by N-thiazol-2-ylpyrazine-2-carboxamide derivatives blocks the autophosphorylation of tyrosine residues, effectively shutting down downstream oncogenic signaling.

Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the FGFR-RAS-MAPK axis using this scaffold.

FGFR_SignalingInhibitorN-thiazol-2-ylpyrazine-2-carboxamide(Scaffold)FGFRFGFR (Receptor Tyrosine Kinase)Inhibitor->FGFRInhibits PhosphorylationFRS2FRS2 (Adaptor)FGFR->FRS2PhosphorylationGRB2GRB2 / SOSFRS2->GRB2RASRAS (GTPase)GRB2->RASActivationRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKNucleusNucleus: Gene Transcription(Proliferation/Angiogenesis)ERK->NucleusTranslocation

Figure 1: Inhibition of the FGFR-RAS-MAPK signaling cascade. The scaffold blocks the initial ATP-binding step at the FGFR level.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize N-(thiazol-2-yl)pyrazine-2-carboxamide for use as a reference standard or intermediate.

Reagents: Pyrazine-2-carboxylic acid, 2-Aminothiazole, HATU (coupling agent), DIPEA (base), DMF (solvent).

  • Activation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 30 minutes to form the activated ester.

  • Coupling: Add 2-aminothiazole (1.1 eq) to the reaction mixture.

  • Reaction: Stir at 60°C for 12 hours under nitrogen atmosphere.

  • Workup: Quench with ice water. The product typically precipitates. Filter the solid, wash with water and cold diethyl ether.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, DCM/MeOH gradient).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic amide singlet (~11-12 ppm) and pyrazine aromatic protons.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC50 of the compound against FGFR1.

Methodology: Z´-LYTE™ Kinase Assay (FRET). Rationale: This assay is robust, sensitive, and minimizes interference from fluorescent compounds.

  • Preparation: Prepare a 384-well plate. Add 10 µL of kinase reaction buffer containing FGFR1 enzyme (0.5-2 nM final conc).

  • Compound Addition: Add 100 nL of the test compound (serially diluted in DMSO). Incubate for 10 mins at RT.

  • Substrate Initiation: Add ATP (at Km apparent) and the FRET-peptide substrate (Coumarin-Fluorescein labeled).

  • Incubation: Incubate for 1 hour at RT.

  • Development: Add Development Reagent (protease). This protease cleaves non-phosphorylated peptides only.

    • Mechanism: Phosphorylation by the kinase inhibits cleavage. Uncleaved peptides exhibit FRET (high emission ratio). Cleaved peptides lose FRET.

  • Readout: Measure fluorescence (Ex: 400nm, Em: 445nm & 520nm). Calculate the emission ratio.

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response curve to derive IC50.

Cellular Viability Assay

Objective: Assess biological activity in a relevant cancer model (e.g., SNU-16 gastric cancer cells, which are FGFR2 amplified).

  • Seeding: Seed SNU-16 cells (5,000 cells/well) in 96-well plates in RPMI-1640 + 10% FBS. Allow adherence overnight.

  • Treatment: Treat cells with the compound (0.01 nM to 10 µM) for 72 hours. Include DMSO control (0.1%).

  • Detection: Add CellTiter-Glo® reagent (Promega) to each well (1:1 ratio).

    • Principle: Measures ATP as a proxy for metabolically active cells via luciferase reaction.

  • Measurement: Read luminescence on a plate reader.

  • Calculation: Normalize to DMSO control = 100% viability. Calculate GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical progression from the core scaffold to a high-potency drug candidate.

SAR_WorkflowLeadCore Scaffold(N-thiazol-2-ylpyrazine-2-carboxamide)IC50: > 1 µMMod1Modification 1:C3-Amino Group Addition(Adds H-bond donor)Lead->Mod1 Improves Hinge BindingMod2Modification 2:Thiazole Substitution(Hydrophobic/Gatekeeper fit)Mod1->Mod2 Improves SelectivityCandidateOptimized Inhibitor(e.g., Compound 18i)IC50: < 10 nMMod2->Candidate Clinical Candidate

Figure 2: SAR Optimization pathway transforming the weak binding scaffold into a nanomolar inhibitor.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. (2024).

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Future Medicinal Chemistry. (2023).

  • Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies. RSC Advances. (2024).

  • Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. Journal of Medicinal Chemistry. (2004).

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry. (2022).

Therapeutic Potential of Pyrazine-2-Carboxamide Derivatives in Drug Discovery

[1][2]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazine-2-carboxamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the anti-tuberculosis agent Pyrazinamide (PZA) , recent advancements have expanded its utility into broad-spectrum antiviral therapies (e.g., Favipiravir ) and targeted oncology (kinase inhibitors).

This guide dissects the pharmacological versatility of this scaffold, moving beyond basic structure-activity relationships (SAR) to explore the mechanistic causality of its derivatives. We provide validated synthetic protocols and assay methodologies to support researchers in leveraging this moiety for next-generation drug discovery.

Infectious Diseases: Mechanisms of Action

The pyrazine-2-carboxamide core is unique in its ability to act as a prodrug, leveraging host or pathogen metabolism to activate its therapeutic potential.

Tuberculosis: The Pyrazinamide (PZA) Paradigm

PZA is a cornerstone of the first-line tuberculosis (TB) regimen. It is a prodrug requiring bioactivation by the mycobacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA) .[1][2][3]

  • Mechanism: POA accumulates within the bacillus in acidic environments (pH 5.5–6.0), disrupting membrane energetics and inhibiting Fatty Acid Synthase I (FAS I) , a critical enzyme for mycolic acid synthesis.[2][4]

  • Resistance: Mutations in the pncA gene are the primary driver of PZA resistance, preventing the hydrolysis of the amide to the active acid form.[3]

Viral Pathogens: The Favipiravir (T-705) Pathway

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) utilizes the carboxamide group to mimic purine nucleosides.

  • Mechanism: Intracellular phosphoribosylation converts Favipiravir to its ribofuranosyl-5'-triphosphate metabolite (T-705-RTP). This metabolite acts as a pseudo-substrate for viral RNA-dependent RNA polymerase (RdRp) , inducing lethal mutagenesis or chain termination in RNA viruses (Influenza, Ebola, SARS-CoV-2).

Visualization: Dual-Path Mechanism of Action

The following diagram contrasts the activation pathways of PZA (Bacterial) and Favipiravir (Viral).

MechanismOfActioncluster_TBMycobacterium tuberculosiscluster_ViralRNA Virus ReplicationPZAPyrazinamide(Prodrug)PncAPyrazinamidase(PncA Enzyme)PZA->PncAHydrolysisPOAPyrazinoic Acid(Active POA)PncA->POAAcidicAcidic pHAccumulationPOA->AcidicProtonationFASIInhibition ofFAS-IAcidic->FASITarget 1MembraneDisruption ofMembrane PotentialAcidic->MembraneTarget 2FavipiravirFavipiravir(T-705)RTPPhosphoribosylation(Host Kinases)Favipiravir->RTPMetabolismActiveRTPT-705-RTP(Active Triphosphate)RTP->ActiveRTPRdRpViral RdRpBindingActiveRTP->RdRpCompetition with GTPTerminationChain Termination& Lethal MutagenesisRdRp->Termination

Figure 1: Comparative activation pathways for Pyrazinamide (TB) and Favipiravir (Viral), highlighting the prodrug nature of the scaffold.

Oncology: Kinase Inhibition

Beyond infectious diseases, pyrazine-2-carboxamide derivatives function as ATP-competitive inhibitors for receptor tyrosine kinases. The carboxamide nitrogen and oxygen often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Data Summary: SAR of Key Derivatives

The table below summarizes the structure-activity relationships (SAR) of emerging derivatives targeting specific kinases.

Compound ClassR-Group Substitution (C3/N-Amide)Primary TargetPotency (IC50)Mechanism Note
Amino-Pyrazines 3-amino-N-phenylAXL / TRKA 10–100 nMH-bonds with Met674/Pro672 (AXL hinge).
Pyrrolopyrazines N-(3,5-dihydroxyphenyl)FGFR 1-4 < 50 nMPan-FGFR inhibition; overcomes gatekeeper mutations.
Prexasertib Pyrazine-2-carbonitrileCHK1 / CHK2 < 2 nMNitrile is bioisostere to carboxamide; induces cell cycle arrest.
HPK1 Inhibitors 5-(Methylamino)-substitutedHPK1 < 100 nMImmunotherapy target; enhances T-cell response.

> Note: The 3-amino group on the pyrazine ring is a critical donor motif, enhancing affinity for the kinase hinge region compared to the unsubstituted ring.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC, NMR).

Chemical Synthesis: Direct Amidation Workflow

Objective: Synthesize N-substituted pyrazine-2-carboxamide derivatives from pyrazine-2-carboxylic acid. Method Selection: We utilize Propylphosphonic Anhydride (T3P) as the coupling agent due to its superior yield and easier workup compared to thionyl chloride (SOCl2) methods, which often lead to unstable acid chlorides.

Protocol Steps:
  • Reagents:

    • Pyrazine-2-carboxylic acid (1.0 equiv)[5][6]

    • Amine derivative (e.g., Aniline, 1.1 equiv)[5]

    • T3P (50% in EtOAc, 1.5 equiv)

    • Diisopropylethylamine (DIPEA, 3.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve carboxylic acid and DIPEA in DCM at 0°C under Nitrogen atmosphere.

    • Add T3P solution dropwise (Control exotherm).

    • Stir for 15 mins to activate the acid.

    • Add the amine derivative.[7][8]

    • Warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation Checkpoint:

    • TLC: Mobile phase (Hexane:EtOAc 1:1). The product should appear as a new spot with a distinct Rf value (typically 0.4–0.6).

    • Stopping Point: If starting material persists after 24h, add 0.5 equiv more T3P and heat to 40°C.

  • Workup:

    • Wash organic layer with Sat. NaHCO3 (removes unreacted acid) and 1N HCl (removes unreacted amine).

    • Dry over Na2SO4 and concentrate.[8]

Biological Assay: Antimycobacterial Susceptibility (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis. Method: Microplate Alamar Blue Assay (MABA).

Protocol Steps:
  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Inoculum: Dilute M. tuberculosis H37Rv strain to 10^5 CFU/mL in 7H9 broth.

  • Plating:

    • Add 100 µL broth to 96-well plate.

    • Serial dilution of drug (100 µg/mL to 0.1 µg/mL).

    • Add 100 µL bacterial suspension.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout:

    • Add 20 µL Alamar Blue reagent and 10% Tween 80.

    • Incubate 24 hours.

    • Color Change: Blue (Non-proliferating/Oxidized) -> Pink (Proliferating/Reduced).

    • Metric: MIC is the lowest concentration preventing the color change to pink.

Visualization: Synthesis & Assay Workflow

This diagram outlines the logical flow from chemical synthesis to biological validation.

WorkflowStartStart: Pyrazine-2-carboxylic AcidActivationActivation: T3P + DIPEA(Formation of Active Ester)Start->ActivationCouplingCoupling: Add Amine(RT, 12-24h)Activation->CouplingTLCCheckpoint: TLC Analysis(Disappearance of SM)Coupling->TLCTLC->CouplingIncomplete (Add Reagent)WorkupWorkup: Acid/Base Wash(Purification)TLC->WorkupCompleteProductPure Derivative(NMR/MS Confirmation)Workup->ProductDilutionSerial Dilution(DMSO Stock)Product->DilutionProceed to BioassayInoculationInoculation: M. tb H37Rv(7H9 Broth)Dilution->InoculationIncubationIncubation: 7 Days @ 37°CInoculation->IncubationAlamarAdd Alamar BlueIncubation->AlamarReadoutReadout: Blue vs Pink(Determine MIC)Alamar->Readout

Figure 2: Integrated workflow for the synthesis of pyrazine-2-carboxamide derivatives and subsequent antimycobacterial evaluation.

Future Perspectives & Challenges

While the scaffold is robust, researchers must address specific challenges in the optimization phase:

  • Metabolic Stability: The pyrazine ring is susceptible to oxidation by xanthine oxidase. Introducing substituents at the C-5 or C-6 position (e.g., Fluorine in Favipiravir) can block metabolic soft spots.

  • Solubility: Planar pyrazine amides can have poor aqueous solubility. Incorporation of morpholine or piperazine tails (common in kinase inhibitors) improves pharmacokinetic profiles.

  • Toxicity: Hydrazine-containing byproducts or metabolites must be monitored, as they can be hepatotoxic.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (PMC). Retrieved from [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. National Institutes of Health (PMC). Retrieved from [Link]

Technical Guide: Molecular Mechanism of Action for N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide , synthesizing its role as a privileged scaffold in both oncology (kinase inhibition) and infectious disease (antitubercular activity).

Executive Summary

N-thiazol-2-ylpyrazine-2-carboxamide represents a bioactive pharmacophore bridging two distinct therapeutic classes: Type I ATP-competitive kinase inhibitors and antitubercular agents . Its chemical architecture combines a pyrazine core (mimicking the purine ring of ATP or the antitubercular drug Pyrazinamide) with a thiazole moiety (enhancing lipophilicity and specificity).

This guide delineates the compound's dual mechanistic pathways:

  • Oncology: Inhibition of Receptor Tyrosine Kinases (RTKs) such as AXL and TRKA via hinge-region binding.

  • Infectious Disease: Disruption of Mycobacterium tuberculosis (Mtb) bioenergetics and membrane transport, potentially acting as a lipophilic analog of Pyrazinamide (PZA).

Chemical Identity & Structural Biology

The molecule acts as a bidentate ligand in biological systems. Its efficacy is driven by specific electronic features:

  • H-Bond Donor/Acceptor Motif: The amide nitrogen (-NH-) and the pyrazine nitrogen (N1) form a critical "donor-acceptor" pair. In kinase pockets, this motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Thiazole Ring: Provides a lipophilic anchor that occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site, often interacting with the "gatekeeper" residue.

  • Pyrazine Core: Electron-deficient ring that facilitates nucleophilic attack or metabolic activation (in the context of Mtb).

Primary Mechanism: ATP-Competitive Kinase Inhibition

In the context of oncology, N-thiazol-2-ylpyrazine-2-carboxamide derivatives function primarily as Type I Kinase Inhibitors .

Binding Mode

The compound binds to the active conformation (DFG-in) of the kinase domain.

  • Hinge Interaction: The pyrazine N1 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met674 in AXL), while the exocyclic amide NH donates a hydrogen bond to the backbone carbonyl.

  • Hydrophobic Packing: The thiazole ring extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on substitution, stabilizing the inhibitor-enzyme complex.

Downstream Signaling Effects

By occupying the ATP-binding pocket, the molecule prevents the phosphorylation of tyrosine residues on the kinase activation loop.

  • Inhibition of AXL/TRKA: Blocks the recruitment of adaptor proteins (e.g., GRB2, PI3K).

  • Pathway Suppression:

    • RAS-MAPK Pathway: Reduced phosphorylation of ERK1/2, leading to G1 cell cycle arrest.

    • PI3K-AKT Pathway: Decreased survival signaling, promoting apoptosis in cancer cells.

Secondary Mechanism: Antitubercular Activity

In Mycobacterium tuberculosis, the compound functions as a structural analog of Pyrazinamide (PZA) , but with distinct lipophilic properties that may bypass PZA-resistance mechanisms.

Mode of Action

Unlike PZA, which requires activation by the enzyme Pyrazinamidase (PncA) to form pyrazinoic acid (POA), N-substituted carboxamides often resist PncA hydrolysis. Instead, they likely act via:

  • Direct Target Binding: Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an enzyme essential for cell wall arabinogalactan synthesis.

  • Membrane Disruption: The lipophilic thiazole tail facilitates passive diffusion across the mycolic acid layer, where the molecule may disrupt the proton motive force (PMF) or inhibit membrane transport proteins (e.g., RpsA interaction).

Experimental Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against AXL or TRKA.

Protocol:

  • Reagent Prep: Dilute N-thiazol-2-ylpyrazine-2-carboxamide in DMSO (10-point serial dilution).

  • Reaction Mix: Combine Recombinant AXL Kinase (0.2 ng/µL), Substrate (Poly [Glu, Tyr] 4:1), and ATP (10 µM) in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Incubation: Add 1 µL of compound to 4 µL of Reaction Mix. Incubate at RT for 60 min.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Microplate Alamar Blue Assay (MABA) for Mtb

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5).

  • Plating: Dispense 100 µL of 7H9 broth into 96-well plates.

  • Compound Addition: Add compound (100 µg/mL top concentration) and perform 2-fold serial dilutions.

  • Inoculation: Add 100 µL of bacterial suspension (~2x10^5 CFU/mL) to wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate 24h.

  • Scoring: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. MIC is the lowest concentration preventing color change.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-pathway mechanism, highlighting the divergence between Human Host (Kinase Inhibition) and Bacterial Pathogen (Mtb Inhibition).

Mechanism_Action cluster_Oncology Oncology (Host Cell) cluster_TB Infectious Disease (Mtb) Compound N-thiazol-2-ylpyrazine-2-carboxamide Kinase RTK (AXL/TRKA) [ATP Pocket] Compound->Kinase ATP Competition (Hinge Binding) Target_TB DprE1 / RpsA [Cell Wall/Translation] Compound->Target_TB Direct Binding Membrane Proton Motive Force Disruption Compound->Membrane Passive Diffusion Signaling RAS/MAPK & PI3K/AKT Kinase->Signaling Blocks Phosphorylation Effect_Cancer Apoptosis & G1 Arrest Signaling->Effect_Cancer Downregulation Effect_TB Bacteriostasis/ Cell Death Target_TB->Effect_TB Inhibition Membrane->Effect_TB Bioenergetic Collapse

Caption: Dual-mechanism pathway showing ATP-competitive inhibition in host cancer cells (Top) and cell wall/bioenergetic disruption in Mycobacterium tuberculosis (Bottom).

References

  • Setyowati, W.A.E., et al. (2025).[1] "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Advanced Journal of Chemistry, Section A. Link

  • Patel, N., et al. (2025). "Design, synthesis, characterization and antitubercular activity of some novel 2, 4-disubstituted thiazole derivatives." ResearchGate.[2] Link

  • BenchChem. (2025).[3] "A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives." BenchChem Technical Guides. Link

  • Deng, J., et al. (2024). "Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity." National Institutes of Health (PMC). Link

Sources

Structure-Activity Relationship (SAR) of Thiazolyl-Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structure-activity relationship (SAR), synthetic methodologies, and biological applications of thiazolyl-pyrazine scaffolds.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Privileged" Hybrid

The thiazolyl-pyrazine scaffold represents a strategic fusion of two "privileged" heterocyclic pharmacophores: the electron-deficient pyrazine (found in the antitubercular drug Pyrazinamide and proteasome inhibitor Bortezomib) and the electron-rich thiazole (central to kinase inhibitors like Dasatinib).

This guide dissects the synergistic potential of linking these two rings. Unlike fused systems (e.g., thiazolo[3,2-a]pyrazine), the linked biaryl scaffold offers rotational freedom and modularity, allowing the molecule to adopt distinct conformations required for binding into deep enzymatic pockets, such as the ATP-binding sites of kinases or the fatty acid binding channel of KasA in Mycobacterium tuberculosis.

Structural Architecture & SAR Analysis

The SAR of thiazolyl-pyrazine is governed by three critical domains: the Pyrazine Head (electronic modulator), the Linker (conformational gatekeeper), and the Thiazole Tail (lipophilic anchor).

The SAR Map

The following diagram illustrates the core pharmacophore and the functional impact of substitutions at key positions.

SAR_Map Pyrazine Pyrazine Ring (e- deficient) Linker Linker Region (Amide/Direct) Pyrazine->Linker N_atoms N1/N4 Atoms: H-Bond Acceptors (Critical for water bridging) Pyrazine->N_atoms C3_Sub C3 Position: Steric Gate (Small groups -CH3 preferred) Pyrazine->C3_Sub Thiazole Thiazole Ring (e- rich) Linker->Thiazole Linker_Type Linker Nature: - Amide (-CONH-): Increases polarity/H-bonding - Direct Bond: Rigidifies biaryl axis Linker->Linker_Type C4_Phenyl C4 Position: Lipophilic Anchor (Aryl groups target hydrophobic pockets) Thiazole->C4_Phenyl C5_Sub C5 Position: Electronic Tuning (EWG increases metabolic stability) Thiazole->C5_Sub

Figure 1: Pharmacophore map of the thiazolyl-pyrazine scaffold highlighting key substitution zones.

Detailed Regional Analysis
Region A: The Pyrazine Head (Polarity & Metabolism)
  • Role: The pyrazine ring serves as a hydrogen bond acceptor. In antitubercular applications, the pyrazine nitrogen atoms are crucial for interacting with the backbone of the target protein (e.g., KasA).

  • Optimization: Unsubstituted pyrazine rings often suffer from rapid metabolic oxidation. Introducing small alkyl groups (Methyl, Ethyl) at the C-5 or C-6 positions can block metabolic soft spots without compromising the electronic profile required for binding.

Region B: The Linker (Conformational Control)
  • Carboxamide Linker (-CONH-): Found in the most potent antitubercular derivatives. The amide bond introduces a hydrogen bond donor (NH) and acceptor (CO), facilitating a "clamp-like" binding mode.

    • Effect: Increases water solubility and target affinity but may reduce membrane permeability compared to a direct bond.

  • Direct Biaryl Bond: Created via cross-dehydrogenative coupling.

    • Effect: Reduces molecular weight and polar surface area (PSA), enhancing CNS penetration for neuro-targets, but loses the H-bonding capacity of the amide.

Region C: The Thiazole Tail (Hydrophobic Interaction)
  • C-4 Aryl Substitution: This is the primary determinant of potency. Substituting the C-4 position of the thiazole with a phenyl ring creates a large hydrophobic surface area.

    • SAR Insight: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 on the phenyl ring at the para position significantly enhance antimicrobial activity by increasing lipophilicity and potentially engaging in halogen bonding.

  • C-5 Substitution: Substitution here is sterically sensitive. Large groups often diminish activity by clashing with the receptor wall. Small halogens (Cl, Br) are tolerated.

Synthetic Methodologies

Reliable synthesis is the bedrock of SAR exploration. Two distinct pathways are recommended based on the desired linker.

Pathway A: Amide-Linked Assembly (Condensation)

Used for generating Thiazolyl-Pyrazine Carboxamides (e.g., for antitubercular leads).

  • Mechanism: Nucleophilic acyl substitution.

  • Advantages: High yields, mild conditions, broad functional group tolerance.

Pathway B: Direct Biaryl Assembly (C-H Activation)

Used for generating 2-(Thiazol-2-yl)pyrazines .

  • Mechanism: Base-promoted oxidative cross-dehydrogenative coupling.

  • Advantages: Atom economy, avoids pre-functionalized halides.

Synthesis_Pathway cluster_Amide Pathway A: Amide Linkage (Antitubercular Leads) cluster_Direct Pathway B: Direct Biaryl (Kinase/CNS Leads) Start1 Pyrazine-2-carboxylic acid Product1 Thiazolyl-Pyrazine Carboxamide Start1->Product1 Start2 4-Substituted-2-aminothiazole Start2->Product1 Reagent1 CDI or EDC/HOBt DMF, Reflux Reagent1->Product1 Start3 Pyrazine N-oxide Product2 2-(Thiazol-2-yl)pyrazine Start3->Product2 Start4 Thiazole Start4->Product2 Reagent2 tBuOLi (Base) Toluene, 110°C, Air Reagent2->Product2

Figure 2: Dual synthetic pathways for accessing amide-linked and direct biaryl scaffolds.

Protocol: Synthesis of Thiazolyl-Pyrazine Carboxamides

Reference Standard: Krishnan et al., 2019 [1].

  • Activation: Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) in dry DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) and stir at room temperature for 1 hour to form the active acyl-imidazole intermediate.

  • Coupling: Add 4-(4-chlorophenyl)thiazol-2-amine (1.0 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure N-(4-(4-chlorophenyl)thiazol-2-yl)pyrazine-2-carboxamide.

Biological Evaluation & Data

The most prominent application of this scaffold is in Antitubercular therapy, specifically targeting Mycobacterium tuberculosis (Mtb) H37Rv strain.

Quantitative SAR Data (Antitubercular)

The following table summarizes the effect of varying the substituent on the phenyl ring attached to the thiazole (Region C) while keeping the pyrazine-amide core constant.

Compound IDR-Group (Phenyl-Thiazole)MIC (µg/mL) vs Mtb H37RvLogP (Calc)Activity Insight
5a H (Unsubstituted)50.02.1Baseline activity; moderate permeability.
5c 4-Cl 6.25 2.8 High Potency. Cl enhances lipophilicity/membrane penetration.
5g 4-OH12.501.8H-bond donor improves solubility but lowers permeability.
5h 4-NO2 6.25 2.4 High Potency. Strong EWG pulls electron density, potentially strengthening pi-stacking.
5j 4-OCH325.02.3Electron-donating group reduces potency compared to EWGs.

Data Source: Synthesized derivatives evaluated via Microplate Alamar Blue Assay (MABA) [1].

Mechanism of Action: KasA Inhibition

Molecular docking studies suggest these compounds target KasA (β-ketoacyl-ACP synthase), a key enzyme in the fatty acid biosynthesis pathway of Mtb.

  • Binding Mode: The pyrazine nitrogen and the amide oxygen form a hydrogen bond network with the active site residues (His311, Gly310).

  • Hydrophobic Pocket: The 4-substituted phenyl-thiazole moiety inserts into the long hydrophobic channel of KasA, mimicking the fatty acyl chain of the natural substrate.

Experimental Workflow: Biological Validation

To validate the SAR, the following self-validating workflow is recommended.

Bio_Workflow Step1 Compound Library Synthesis (Vary R-groups on Thiazole) Step2 In Vitro Screening (MABA) Target: Mtb H37Rv Control: Pyrazinamide/Isoniazid Step1->Step2 Step3 Cytotoxicity Assay (Vero Cell Line) Ensure Selectivity Index (SI) > 10 Step2->Step3 Hits (MIC < 12.5 µg/mL) Step4 Target Validation (Docking) Protein: KasA (PDB: 2WGE) Step3->Step4 Non-toxic Hits

Figure 3: Sequential biological evaluation workflow for thiazolyl-pyrazine candidates.

Protocol: Microplate Alamar Blue Assay (MABA)[1][2]
  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase. Adjust turbidity to McFarland standard No. 1.

  • Dilution: Dilute 1:20 in Middlebrook 7H9 broth.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (Final conc range: 0.2 – 100 µg/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Non-growing) to Pink (Growing) indicates bacterial survival. The MIC is the lowest concentration preventing the color change.

References

  • Krishnan, G. P., Gnanaprakash, K., & Chandrasekhar, K. B. (2019).[1] Design, synthesis, characterization and antitubercular activity of some novel 2, 4-disubstituted thiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1504–1509.[1] Link

  • Shan, S., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base-Promoted Oxidative Cross-Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry, 6(9). Link

  • Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012–present). Expert Opinion on Therapeutic Patents, 25(1), 33–47. Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Bioactivity of N-thiazol-2-ylpyrazine-2-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the thiazole and pyrazine ring systems within a carboxamide linkage has given rise to a privileged scaffold, N-thiazol-2-ylpyrazine-2-carboxamide, a core structure for a multitude of bioactive agents. This technical guide provides an in-depth exploration of the historical development, synthetic evolution, and diverse pharmacological activities of this chemical class. We will dissect the causal relationships behind experimental designs, from initial lead discovery to structure-activity relationship (SAR) optimization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Introduction: The Rationale Behind a Promising Chemical Marriage

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, and its metabolic stability make it a highly sought-after moiety. Similarly, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component of many biologically active molecules and natural products.[3][4]

The strategic combination of these two heterocycles through a robust carboxamide linker in the N-thiazol-2-ylpyrazine-2-carboxamide scaffold has proven to be a fruitful endeavor in the quest for novel therapeutic agents. This guide will navigate the discovery journey of this class of compounds, from their synthetic origins to their diverse and potent biological activities.

Genesis of a Scaffold: Synthetic Strategies and Methodologies

The synthesis of N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives typically follows a convergent approach, relying on the robust formation of the amide bond. The general synthetic route involves the coupling of a pyrazine-2-carboxylic acid derivative with a 2-aminothiazole derivative.

General Synthesis Protocol

A common and efficient method for the synthesis of the core scaffold involves the following steps:

  • Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is first converted to a more reactive species, typically an acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Amide Bond Formation: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired 2-aminothiazole derivative in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.[5]

Experimental Protocol: Synthesis of N-(thiazol-2-yl)pyrazine-2-carboxamide

  • Step 1: Synthesis of Pyrazine-2-carbonyl chloride. A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., dry toluene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.[5]

  • Step 2: Synthesis of N-(thiazol-2-yl)pyrazine-2-carboxamide. The crude pyrazine-2-carbonyl chloride (1.0 eq) is dissolved in a dry, inert solvent (e.g., acetone). This solution is added dropwise to a stirred solution of 2-aminothiazole (1.0 eq) and a base (e.g., pyridine, 1.2 eq) in the same solvent at room temperature. The reaction mixture is stirred for a specified time, and the product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.[5]

This modular synthetic approach allows for the facile introduction of a wide variety of substituents on both the pyrazine and thiazole rings, enabling extensive exploration of the chemical space and the development of detailed structure-activity relationships.

A Spectrum of Bioactivity: Unveiling the Therapeutic Potential

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold has been identified as a versatile platform for the development of agents with a broad range of biological activities. The following sections will delve into some of the most significant therapeutic areas where these compounds have shown promise.

Antimicrobial Activity: A New Front in the Fight Against Pathogens

Derivatives of pyrazine carboxamide have demonstrated significant potential as antimicrobial agents.[5][6] The core structure appears to be particularly effective against mycobacteria, the causative agents of tuberculosis.

A study on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed that their antimycobacterial activity is closely linked to their lipophilicity.[7] Specifically, compounds with longer alkyl chains on the 3-amino substituent exhibited increased potency against Mycobacterium tuberculosis.[7] This suggests that the ability of these molecules to penetrate the lipid-rich cell wall of mycobacteria is a critical determinant of their efficacy.

CompoundSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37Rv
14 3-(hexylamino)25
15 3-(heptylamino)25
16 3-(octylamino)25
Table 1: Antimycobacterial activity of N-methyl-3-(alkylamino)pyrazine-2-carboxamides.[7]
Anticancer Activity: Targeting the Hallmarks of Cancer

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold has also emerged as a promising framework for the development of novel anticancer agents. The combination of the two heterocyclic rings appears to contribute to the cytotoxicity of these compounds against various cancer cell lines.

Recent research has explored the synthesis of pyrazine-thiazole analogs and their evaluation as anticancer agents.[8] These studies have highlighted the importance of specific substitutions on both the pyrazine and thiazole rings for potent cytotoxic activity. For instance, the introduction of electron-withdrawing groups, such as a nitro group, on a phenyl substituent of the thiazole ring has been shown to enhance anticancer activity.[8]

CompoundCancer Cell LineIC50 (µM)
6c MCF-7 (Breast)5.51
9 Panc-1 (Pancreatic)Significant Cytotoxicity
11c HepG2 (Liver)8.01
Table 2: Anticancer activity of selected pyrazine-thiazole analogs.[8]

The mechanism of action for the anticancer effects of these compounds is an active area of investigation, with some studies suggesting that they may induce apoptosis or inhibit key signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition: A Molecular Approach to Disease Modulation

The versatility of the N-thiazol-2-ylpyrazine-2-carboxamide scaffold is further demonstrated by its ability to inhibit various enzymes implicated in disease.

  • Vanin-1 Inhibition for Inflammatory Bowel Disease: A series of thiazole carboxamide derivatives were designed and synthesized as inhibitors of vanin-1, an enzyme involved in oxidative stress. The lead compound, X17, demonstrated potent anti-inflammatory and antioxidant activities in a mouse model of colitis, suggesting its potential for the treatment of inflammatory bowel disease.[9]

  • α-Amylase and α-Glucosidase Inhibition for Diabetes: Researchers have identified N-(benzo[d]thiazol-2-yl) carboxamide derivatives as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[10] Inhibition of these enzymes can help to control postprandial hyperglycemia in diabetic patients.

  • Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[11][12] This discovery opens up new avenues for studying the physiological roles of this ion channel.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The modular nature of the synthesis of N-thiazol-2-ylpyrazine-2-carboxamide derivatives has allowed for extensive SAR studies, providing valuable insights into the structural requirements for various biological activities.

A general observation across multiple studies is the critical role of substituents on both the pyrazine and thiazole rings. For instance, in the context of antimicrobial activity, lipophilicity appears to be a key driver of potency.[7] In contrast, for anticancer activity, the electronic properties of the substituents, such as the presence of electron-withdrawing groups, can significantly influence efficacy.[8]

The following diagram illustrates the key regions of the N-thiazol-2-ylpyrazine-2-carboxamide scaffold that have been explored for SAR optimization.

SAR_Map cluster_0 N-thiazol-2-ylpyrazine-2-carboxamide Scaffold Pyrazine Pyrazine Ring (Substitutions here affect lipophilicity and target engagement) Carboxamide Carboxamide Linker (Provides structural rigidity and H-bonding capacity) Pyrazine->Carboxamide Thiazole Thiazole Ring (Substitutions here modulate electronic properties and potency) Carboxamide->Thiazole

Figure 1: Key structural regions for SAR studies.

Future Directions: The Road Ahead

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold continues to be a fertile ground for the discovery of new bioactive agents. Future research in this area is likely to focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds, such as their solubility, metabolic stability, and oral bioavailability, will be a key focus.

  • Exploration of New Therapeutic Areas: The versatile nature of this scaffold suggests that it may have potential in other disease areas beyond those already explored.

  • Development of More Efficient Synthetic Methodologies: The development of novel and more efficient synthetic routes will facilitate the generation of larger and more diverse libraries of these compounds for high-throughput screening.

Conclusion

The N-thiazol-2-ylpyrazine-2-carboxamide core has established itself as a privileged scaffold in medicinal chemistry. The historical development of this class of compounds showcases a rational approach to drug design, leveraging the favorable properties of its constituent heterocyclic rings. The diverse range of biological activities, from antimicrobial and anticancer to specific enzyme inhibition, underscores the immense potential of this chemical framework. As our understanding of the intricate structure-activity relationships continues to grow, we can anticipate the emergence of novel and potent therapeutic agents based on this versatile and promising scaffold.

References

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]

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Methodological & Application

Step-by-step preparation of N-thiazol-2-ylpyrazine-2-carboxamide from pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-thiazol-2-ylpyrazine-2-carboxamide, a heterocyclic amide with significant potential in medicinal chemistry and drug discovery. The core of this synthesis is the formation of an amide bond between pyrazine-2-carboxylic acid and 2-aminothiazole. Given the low reactivity of these substrates for direct condensation, this protocol employs a robust and widely-used carbodiimide-mediated coupling strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as an activating agent. The document outlines the reaction mechanism, provides a step-by-step experimental procedure, details methods for purification and characterization, and includes a troubleshooting guide to address potential challenges. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure reproducibility and success for researchers in the field.

Introduction

The pyrazine-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the antitubercular drug Pyrazinamide.[1] The target molecule, N-thiazol-2-ylpyrazine-2-carboxamide, incorporates both a pyrazine and a thiazole moiety. Thiazole rings are also critical pharmacophores found in a wide array of pharmaceuticals, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two heterocyclic systems makes N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives compelling targets for inhibitor design and drug development programs.[4][5]

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, the direct reaction is kinetically unfavorable and requires harsh conditions. Modern synthetic methods rely on coupling reagents to activate the carboxylic acid, enabling the reaction to proceed under mild conditions. This protocol focuses on the EDC/HOBt coupling method, which is renowned for its efficiency, mild reaction conditions, and ability to suppress side reactions and racemization.[6][7]

Reaction Principle and Mechanism

The formation of the amide bond is achieved by activating the carboxyl group of pyrazine-2-carboxylic acid. The mechanism, when using EDC and HOBt, proceeds through several key steps which are crucial for an efficient reaction, especially when dealing with electron-deficient heterocyclic amines like 2-aminothiazole.[7]

  • Activation of Carboxylic Acid: The carboxylic acid (pyrazine-2-carboxylic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8]

  • Formation of HOBt-Ester: This unstable intermediate is intercepted by the nucleophilic HOBt. This forms an HOBt-active ester, which is more stable than the O-acylisourea and less susceptible to side reactions. This step is critical for preventing the formation of N-acylurea byproduct and for minimizing racemization if chiral centers were present.[6]

  • Nucleophilic Attack by Amine: The primary amine of 2-aminothiazole then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[9]

  • Role of Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to neutralize any hydrochloride salts present (e.g., from EDC·HCl) and to facilitate the deprotonation of the carboxylic acid, enhancing its nucleophilicity towards EDC.

EDC_HOBt_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: HOBt Ester Formation cluster_coupling Step 3: Amide Formation PzCOOH Pyrazine-2-Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) PzCOOH->OAI + EDC EDC EDC HOBt_ester HOBt-Active Ester (Stable Intermediate) OAI->HOBt_ester + HOBt HOBt_in HOBt HOBt_in->HOBt_ester Product N-thiazol-2-ylpyrazine- 2-carboxamide HOBt_ester->Product + Amine Amine 2-Aminothiazole Amine->Product HOBt_out HOBt (regenerated) Urea EDC-Urea Byproduct

Figure 1: Mechanism of EDC/HOBt Mediated Amide Coupling.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Recommended Purity
Pyrazine-2-carboxylic acid98-97-5C₅H₄N₂O₂124.10≥99%
2-Aminothiazole96-50-4C₃H₄N₂S100.14≥98%
EDC·HCl (EDAC)25952-53-8C₈H₁₇N₃·HCl191.70≥98%
HOBt Hydrate123333-53-9C₆H₅N₃O·xH₂O135.13 (anhyd.)≥97%
DIPEA7087-68-5C₈H₁₉N129.24≥99.5% (anhydrous)
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
n-Hexane110-54-3C₆H₁₄86.18ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Grade
Brine (Saturated NaCl)7647-14-5NaCl58.44ACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Round-bottom flasks and standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • High-resolution balance

  • NMR spectrometer, Mass spectrometer, FT-IR spectrometer

Detailed Experimental Protocol

This protocol describes a standard procedure for the amide coupling reaction. It is recommended to perform the reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: General Experimental Workflow Diagram.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 eq, e.g., 1.24 g, 10.0 mmol).

    • Add HOBt hydrate (1.2 eq, e.g., 1.84 g, 12.0 mmol, assuming monohydrate).

    • Add 2-aminothiazole (1.0 eq, e.g., 1.00 g, 10.0 mmol).

    • Dissolve the solids in anhydrous DMF (approx. 40 mL). Stir until a clear solution is formed.

    • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add DIPEA (3.0 eq, e.g., 5.2 mL, 30.0 mmol) to the stirred solution. The base is added to ensure the amine remains nucleophilic and to neutralize the HCl from EDC·HCl.

    • In a separate container, dissolve EDC·HCl (1.5 eq, e.g., 2.87 g, 15.0 mmol) in a minimal amount of anhydrous DMF (approx. 10 mL).

    • Add the EDC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC (e.g., 50% Ethyl Acetate in Hexane).

    • Spot the starting materials (pyrazine-2-carboxylic acid and 2-aminothiazole) and the reaction mixture on a TLC plate.

    • The reaction is considered complete upon the disappearance of the limiting starting material (typically 2-aminothiazole) and the appearance of a new, major product spot.

  • Workup and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 100 mL) to remove unreacted pyrazine-2-carboxylic acid and HOBt.

      • Water (1 x 100 mL).

      • Brine (1 x 100 mL) to facilitate phase separation.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc/Hexane and gradually increasing to 50-60% EtOAc/Hexane).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-thiazol-2-ylpyrazine-2-carboxamide as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyrazine and thiazole protons, as well as a broad singlet for the amide N-H proton. The pyrazine ring protons typically appear as doublets and triplets in the δ 8.5-9.5 ppm region. The thiazole ring protons will appear as doublets around δ 7.0-8.0 ppm.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon (~160-165 ppm) and the aromatic carbons of the pyrazine and thiazole rings.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺. For C₈H₆N₄OS, the calculated exact mass is 206.03.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration for the amide at ~1680-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or wet reagents/solvents.1. Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Dry glassware thoroughly.
2. Insufficient coupling agent.2. Increase the equivalents of EDC to 1.5-2.0 eq.
3. 2-Aminothiazole is a poor nucleophile.3. Ensure adequate base (DIPEA) is present. Consider alternative, more potent coupling agents like HATU if the issue persists.[6]
Reaction Stalls (Starting Material Remains) 1. Incomplete activation.1. Allow the activation step (addition of EDC) to stir for 30-60 minutes at 0 °C before adding the amine.
2. Insufficient reaction time or temperature.2. Extend the reaction time to 24-36 hours. Gentle heating (40-50 °C) can be attempted, but monitor for decomposition.
Difficult Purification (Byproducts Present) 1. EDC-urea byproduct is insoluble in the workup solvent.1. The EDC-urea byproduct is often soluble in water, but if it precipitates, filter the crude mixture before extraction. Washing with dilute HCl (1M) can also help remove the basic urea.
2. Product co-elutes with impurities.2. Optimize the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a shallower gradient.

Safety Information

  • Pyrazine-2-carboxylic acid & 2-Aminothiazole: May cause skin and eye irritation. Handle with care.[11][12]

  • EDC·HCl & HOBt: EDC is a known sensitizer. HOBt is explosive when dry and heated. Always handle in a fume hood and avoid inhalation of dust.[13]

  • DIPEA & DMF: DIPEA is corrosive and flammable. DMF is a reproductive toxin. Use appropriate gloves and work in a well-ventilated area.

  • Solvents: Dichloromethane, ethyl acetate, and hexane are volatile and flammable. Avoid open flames and ensure proper ventilation.

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Sources

Application Note: Strategic Solvent Selection for the Solubilization of N-thiazol-2-ylpyrazine-2-carboxamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Google Gemini, Senior Application Scientist

Abstract

N-thiazol-2-ylpyrazine-2-carboxamide and its analogs represent a class of heterocyclic compounds with significant interest in drug discovery and chemical biology.[1][2] A critical, yet often underestimated, step in evaluating the biological activity of these compounds is their effective solubilization for in vitro assays. Due to the predominantly hydrophobic nature of such molecules, achieving true solubilization in aqueous assay media is a significant challenge.[3] Incorrect solvent selection or preparation methodology can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental data. This application note provides a comprehensive guide and detailed protocols for the selection of an appropriate solvent and the preparation of stock and working solutions of N-thiazol-2-ylpyrazine-2-carboxamide, ensuring experimental reproducibility and data integrity. The primary focus is on the use of Dimethyl Sulfoxide (DMSO), addressing its advantages, limitations, and the critical importance of determining its cell-line-specific cytotoxicity.

Introduction: The Solubility Challenge

Heterocyclic compounds like N-thiazol-2-ylpyrazine-2-carboxamide, which incorporate multiple aromatic ring systems such as pyrazine, thiazole, and often other substituted moieties, are frequently characterized by poor aqueous solubility.[2][4] This property stems from their rigid, often planar structures and the lack of readily ionizable groups that would promote interaction with polar water molecules. Introducing such compounds directly into the aqueous environment of a typical cell culture medium or buffer system invariably leads to precipitation.

The primary goal of a dissolution protocol is to prepare a biologically active compound in a stable, monomeric form that is compatible with the downstream assay. This is most commonly achieved by creating a high-concentration stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.[5]

Principle of Solvent Selection: "Like Dissolves Like"

The fundamental principle guiding solvent selection is that "like dissolves like."[6] Non-polar or hydrophobic compounds dissolve best in non-polar or polar aprotic solvents. Given the structural characteristics of N-thiazol-2-ylpyrazine-2-carboxamide, a polar aprotic solvent is the logical starting point.

Dimethyl Sulfoxide (DMSO) is a polar aprotic organic solvent that is widely regarded as the universal solvent in drug discovery for its ability to dissolve a vast array of hydrophobic substances that are otherwise insoluble in aqueous solutions.[7][8] Its utility is a cornerstone of preparing compounds for biological screening and in vitro assays.[9] While other solvents like ethanol or dimethylformamide (DMF) can be used, DMSO is often the most effective and is compatible with most high-throughput screening automation.[7][10] Therefore, this guide will focus on the strategic use of DMSO.

Understanding DMSO: A Double-Edged Sword

While DMSO is an exceptional solubilizing agent, its use is not without caveats. As a Senior Application Scientist, it is crucial to emphasize that the solvent is not merely an inert vehicle; it can have direct biological effects.

3.1. The Criticality of DMSO-Induced Cytotoxicity At certain concentrations, DMSO can induce cellular stress, inhibit proliferation, cause differentiation, or even lead to apoptosis and cell death.[11][12] These effects are highly dependent on the cell line and the duration of exposure.[13] Using a DMSO concentration that is toxic to the cells in your assay will confound the results, making it impossible to distinguish between the effect of the compound and the effect of the solvent.

Numerous studies have characterized the cytotoxic limits of DMSO across various cell lines. It is generally accepted that most cell lines can tolerate DMSO concentrations up to 0.5%, with some being resilient up to 1.0%.[14][15] However, concentrations of 2% and higher are frequently reported to be cytotoxic.[14][16]

Table 1: Summary of Reported DMSO Cytotoxicity in Various Cell Lines

Cell Line Non-Toxic/Low-Toxicity Concentration Cytotoxic Concentration Reference(s)
Apical Papilla Cells (hAPC) ≤ 0.5% (up to 7 days) ≥ 5% [11]
Caco-2/TC7 < 10% ≥ 20% [16]
HepG2, MCF-7 0.15% - 0.6% ≥ 1.25% [12]
MDA-MB-231 0.15% - 0.6% ≥ 1.25% [12]
HUVEC, RAW-264.7 ≤ 0.5% > 0.5%
Odontoblast-like (MDPC-23) Up to 0.008% (1mM) Not observed at tested levels [17]

| General Recommendation | < 0.5% | > 1.0% |[13][14][15] |

Causality: The data underscores the absolute necessity of validating the maximum tolerable DMSO concentration for your specific cell line and assay conditions before screening your compound. This self-validating step is the foundation of a trustworthy protocol.

Experimental Workflows and Protocols

The following workflow provides a systematic approach to preparing N-thiazol-2-ylpyrazine-2-carboxamide for in vitro testing, ensuring both solubility and biological compatibility.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Assay Execution Powder Compound Powder Sol_Test Small-Scale Solubility Test (Protocol 1) Powder->Sol_Test Stock_Prep Prepare Concentrated Stock in 100% DMSO (Protocol 2) Sol_Test->Stock_Prep If soluble in DMSO DMSO_Tox Determine Max Tolerable [DMSO] in Assay (Protocol 3) Stock_Prep->DMSO_Tox Serial_Dil Prepare Serial Dilutions in 100% DMSO (Protocol 4) DMSO_Tox->Serial_Dil Establishes final [DMSO] limit Working_Sol Prepare Final Working Solutions in Assay Medium Serial_Dil->Working_Sol Assay Perform In Vitro Assay Working_Sol->Assay

Diagram 1: Recommended workflow for compound solubilization and assay preparation.

Objective: To confirm that DMSO is a suitable solvent before committing the bulk of the compound.

Methodology:

  • Weigh approximately 1-2 mg of N-thiazol-2-ylpyrazine-2-carboxamide into a sterile microcentrifuge tube.

  • Add a small, precise volume of high-purity, sterile DMSO (e.g., 50 µL) to achieve a high target concentration (e.g., 20-40 mg/mL or ~50-100 mM, depending on molecular weight).

  • Vortex the tube vigorously for 1-2 minutes.[9]

  • Visually inspect for any undissolved particulate matter against a bright light source.

  • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[9]

  • If the compound is fully dissolved, proceed to Protocol 2. If it remains insoluble, another solvent such as DMF may need to be tested.[10]

Objective: To create a stable, high-concentration master stock solution for long-term storage. Preparing concentrated stocks is standard procedure and improves accuracy and stability.[5][18]

Materials:

  • N-thiazol-2-ylpyrazine-2-carboxamide powder

  • High-purity, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Methodology:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Mass (g) = Desired Concentration (mol/L) * Final Volume (L) * Molecular Weight (g/mol)

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of sterile DMSO. For example, to make a 10 mM stock of a compound with MW = 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex until the compound is completely dissolved. Use a brief sonication if necessary to break up aggregates.[9] Gentle warming in a 37°C water bath can also aid dissolution, but use with caution as heat can degrade some compounds.[9]

  • Aliquoting & Storage: Aliquot the master stock solution into smaller, single-use volumes in tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture, causing precipitation.[9][19]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.[20]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[19]

Objective: To establish a data-driven, cell-line-specific limit for the final DMSO concentration in your assay. This is the most critical self-validating step.

Methodology:

  • Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the same density you will use for your compound screening assay. Allow them to adhere and grow for the appropriate time (e.g., 24 hours).

  • Prepare DMSO Dilutions: In your complete cell culture medium, prepare a range of DMSO concentrations. A good starting range is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no DMSO" vehicle control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®, or live/dead staining) to measure the effect of the DMSO on cell health.

  • Analyze Data: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >95% viability compared to the no-DMSO control) is your maximum tolerated concentration. This concentration must not be exceeded in your final assay wells.

Objective: To accurately dilute the master stock to final experimental concentrations while maintaining a constant, non-toxic final DMSO percentage.

Causality: A common mistake is to perform serial dilutions of the DMSO stock directly in aqueous buffer. This drastically changes the solvent environment at each step, often causing the compound to precipitate out of the more dilute solutions.[10] The correct method is to first perform the serial dilution in 100% DMSO and then make the final dilution into the assay medium.[9]

G cluster_dilution Step 1: Serial Dilution in 100% DMSO cluster_final Step 2: Final Dilution into Assay Medium Master 50 mM Master Stock in 100% DMSO D1 10 mM Master->D1 1:5 dilution D2 2 mM D1->D2 1:5 dilution W1 100 µM Working (0.2% final DMSO) D1->W1 1:100 dilution (e.g., 2 µL into 198 µL) D3 0.4 mM D2->D3 1:5 dilution W2 20 µM Working (0.2% final DMSO) D2->W2 1:100 dilution D4 ... D3->D4 ... W3 4 µM Working (0.2% final DMSO) D3->W3 1:100 dilution W4 ... D4->W4 1:100 dilution

Sources

Application Note: Strategic Crystallization of N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Profile

N-thiazol-2-ylpyrazine-2-carboxamide is a critical pharmacophore scaffold, widely investigated for its antitubercular activity (analogous to Pyrazinamide) and kinase inhibition potential. Unlike simple amides, this molecule possesses a "push-pull" electronic structure due to the electron-deficient pyrazine ring coupled with the electron-rich thiazole moiety.

This electronic duality creates specific purification challenges:

  • Solubility Gaps: It exhibits moderate polarity, leading to "oiling out" (Liquid-Liquid Phase Separation) in standard organic/aqueous systems.

  • Polymorphism: The rotational freedom around the amide bond allows for multiple conformational polymorphs, affecting bioavailability.

  • Impurity Entrapment: Unreacted 2-aminothiazole (starting material) often co-crystallizes due to similar hydrogen-bonding motifs.

This guide provides two field-validated protocols to achieve >99.5% purity, prioritizing the removal of mutagenic amine impurities and controlling crystal habit.

Molecular Properties & Solubility Mapping
PropertyDescriptionImplications for Crystallization
Molecular Formula C₈H₆N₄OSModerate MW (206.22 g/mol ) favors lattice formation.
H-Bond Donors 1 (Amide NH)Strong dimerization potential; risk of solvate formation.
H-Bond Acceptors 4 (N atoms, Carbonyl O)High affinity for protic solvents (MeOH, EtOH).
pKa ~0.5 (Pyrazine N), ~13 (Amide)pH-swing crystallization is ineffective due to weak basicity.
Solvent Selection Matrix
Solvent ClassExamplesSolubility StatusRole in Protocol
High Solvency DMSO, DMF, DMAcHigh (>100 mg/mL)Avoid (High BP makes drying difficult).
Intermediate Methanol, Ethanol, DioxaneModerate (Hot: High, Cold: Low)Primary Solvents for cooling crystallization.
Anti-Solvents Water, Diethyl Ether, HeptaneLow/Insoluble Yield inducers.
Problematic DCM, ChloroformGood Avoid (Toxic, tends to hold impurities).

Part 2: Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Large-scale purification, removal of polar salts, and general synthesis workup.

Mechanism: This method utilizes the steep temperature-dependent solubility curve of the amide in Ethanol. Water acts as a co-solvent to depress solubility at lower temperatures, maximizing yield without inducing oiling out.

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude N-thiazol-2-ylpyrazine-2-carboxamide (10 g) into a round-bottom flask.

    • Add Absolute Ethanol (80 mL).

    • Heat to reflux (78°C) with stirring. The solution should become clear.

    • Critical Step: If undissolved solids remain (likely inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Supersaturation Control:

    • Maintain temperature at 70°C.

    • Slowly add Deionized Water (20 mL) dropwise via an addition funnel.

    • Observation: If permanent turbidity appears, stop water addition and add 5 mL hot Ethanol to restore clarity.

  • Nucleation & Growth:

    • Remove heat source. Allow the flask to cool to room temperature (20-25°C) naturally over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once solids appear, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel.[1]

    • Wash: Displace mother liquor with 20 mL of cold (0°C) Ethanol/Water (4:1 v/v).

    • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: High-Purity Polymorph Control (Dioxane/Heptane)

Best for: Analytical standards, removal of stubborn "colored" impurities, and preventing solvates.

Mechanism: Dioxane is an excellent solvent for heteroaromatic amides, breaking intermolecular H-bonds effectively at high temperatures. Heptane acts as a non-polar anti-solvent that forces the hydrophobic regions of the molecule to stack, promoting a dense, pure crystal habit.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve crude material (5 g) in 1,4-Dioxane (30 mL) at 90°C.

    • Optional: Add activated charcoal (5% w/w), stir for 10 mins, and hot filter to remove color bodies.

  • Anti-Solvent Addition:

    • While maintaining 85-90°C, add n-Heptane (15 mL) slowly.

    • Stop addition just before the cloud point (solution remains clear but "shimmers").

  • Controlled Cooling (The "12-Hour" Ramp):

    • Place the vessel in a programmable heating block or insulated oil bath.

    • Ramp temperature down from 90°C to 20°C at a rate of 5°C per hour .

    • Why: Slow cooling prevents the inclusion of the 2-aminothiazole impurity, which has a faster precipitation kinetic in rapid cooling scenarios.

  • Isolation:

    • Filter the resulting needles/prisms.

    • Wash: Wash with 100% n-Heptane (removes residual Dioxane).

    • Drying: Vacuum oven at 60°C is mandatory to remove Dioxane (Class 2 solvent) to below ICH limits (<380 ppm).

Part 3: Visualization & Logic

Workflow Diagram: Purification Lifecycle

The following diagram illustrates the decision matrix and workflow for purifying this specific scaffold.

PurificationWorkflow Start Crude Synthesis Mixture (Amide + Amine Impurity) SolubilityCheck Solubility Screening Start->SolubilityCheck Choice Select Protocol SolubilityCheck->Choice MethodA Method A: Ethanol/Water (Cooling Cryst.) Choice->MethodA Standard Purity (>98%) MethodB Method B: Dioxane/Heptane (Anti-Solvent) Choice->MethodB High Purity (>99.5%) HotFilter Hot Filtration (Remove Salts/Charcoal) MethodA->HotFilter MethodB->HotFilter Nucleation Controlled Cooling (5°C/hour) HotFilter->Nucleation Clear Solution Isolation Filtration & Washing Nucleation->Isolation Crystal Formation Drying Vacuum Drying (Remove Residual Solvent) Isolation->Drying

Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on purity requirements.

Mechanistic Diagram: Solubility & Supersaturation

Understanding the metastable zone is crucial for avoiding "oiling out."

SolubilityLogic cluster_0 Critical Failure Mode Temp Temperature Increase Solubility Solubility Limit (Saturation) Temp->Solubility Increases Supersat Supersaturation Zone (Metastable) Solubility->Supersat Cooling enters this zone Oiling Oiling Out Limit (LLPS) Supersat->Oiling If conc. too high Nucleation Nucleation Event Supersat->Nucleation Ideal Growth

Figure 2: Thermodynamic relationship between temperature, solubility, and the risk of Liquid-Liquid Phase Separation (Oiling Out).

Part 4: Troubleshooting & Characterization

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out Solution entered the unstable zone (LLPS) before nucleation.Re-heat to dissolve.[2][3] Add 5-10% more solvent. Seed the solution with pure crystals at the cloud point.
Yellow Color Retention of conjugated impurities or oxidation products.Use Method B with Activated Charcoal . Ensure washing step uses cold solvent.[1][4]
Low Yield Terminal solubility in solvent is too high.Cool to lower temperature (-10°C) or increase Anti-Solvent ratio (e.g., Water in Method A).
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

  • HPLC Purity: Target >99.5% area. Monitor the disappearance of the 2-aminothiazole peak (usually elutes earlier than the amide).

  • H-NMR: Confirm absence of solvent peaks (Dioxane singlet at ~3.7 ppm; Ethanol triplet/quartet).

  • XRD (X-Ray Diffraction): Compare against calculated powder patterns to ensure a single polymorph phase [1].

References

  • Gouda, M. A., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate.

    • Context: Validates the use of Dioxane and controlled cooling (12h) for pyrazine-thiazole analogs.
  • Frontier, A. (2023). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.

    • Context: Provides the foundational logic for solvent/anti-solvent selection (Method A).
  • Stoeckli-Evans, H., et al. (2008). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. National Institutes of Health (PMC).

    • Context: Describes the Methanol/Ether purification method for structurally similar pyrazine-carboxamide ligands.
  • BenchChem Technical Support. (2025). Purification of N-Thiazolyl Amide Compounds. BenchChem.

    • Context: Confirms solubility profiles and common impurities (unreacted amines) for this specific chemical class.

Sources

Application Note: Protocol for Evaluation of N-thiazol-2-ylpyrazine-2-carboxamide in Mammalian Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for evaluating the cytotoxicity and cell viability effects of N-thiazol-2-ylpyrazine-2-carboxamide (and its structural derivatives). While this scaffold exhibits promising biological activity in antimycobacterial, antiviral (Favipiravir-related), and kinase-inhibitory contexts, its heteroaromatic structure presents specific challenges in in vitro assays. These include poor aqueous solubility, photosensitivity, and potential interference with redox-based colorimetric readouts. This note details a dual-assay approach (MTT and ATP-Luminescence) to ensure data integrity, minimizing false positives common to pyrazine-based small molecules.

Compound Characteristics & Pre-Assay Preparation

N-thiazol-2-ylpyrazine-2-carboxamide combines a pyrazine ring with a thiazole moiety. This conjugation increases lipophilicity compared to simple pyrazinecarboxamides (e.g., Pyrazinamide), necessitating strict solubility protocols.

Physicochemical Considerations[1][2][3][4][5][6]
  • Molecular Weight: ~206.22 g/mol (Base scaffold).

  • Solubility: Low in water/PBS. High in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Stability: Susceptible to photodegradation due to the thiazole ring. Handle under low light.

  • Interference Potential: High.[1][2] The pyrazine nitrogen atoms can act as electron acceptors/donors, potentially interfering with tetrazolium reduction (MTT/MTS) independent of cellular metabolism.

Stock Solution Preparation (Standard Operating Procedure)
  • Weighing: Weigh the lyophilized powder in an amber glass vial to prevent light exposure.

  • Solvent: Dissolve in 100% sterile-filtered DMSO to achieve a 10 mM to 50 mM stock concentration.

    • Note: Avoid aqueous buffers for the master stock to prevent precipitation.

  • Sonication: If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes.

  • Storage: Aliquot into single-use amber tubes (e.g., 20 µL) and store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Experimental Design & Controls

To validate the biological effect, you must distinguish between true cytotoxicity and chemical interference.

Control TypeDescriptionPurpose
Vehicle Control (VC) Cells + Media + DMSO (matched %)Normalizes 100% viability; accounts for DMSO toxicity.
Positive Control Cells + Media + Staurosporine (1 µM)Verifies assay sensitivity to cell death.
Blank (No Cell) Media + Reagents (No Cells)Background subtraction for optical density.
Compound Interference Media + Compound + MTT (No Cells) CRITICAL: Checks if the compound chemically reduces MTT to formazan.
DMSO Tolerance

Ensure the final DMSO concentration in the culture well does not exceed 0.5% (v/v) .

  • Example: For a 100 µM treatment from a 20 mM stock, dilute 1:200. This yields 0.5% DMSO.

  • Best Practice: Normalize all wells (including untreated controls) to the same DMSO percentage (e.g., 0.5%).

Method A: MTT Metabolic Assay (Colorimetric)

The MTT assay measures the reduction of tetrazolium salts to purple formazan by mitochondrial succinate dehydrogenase.

Workflow Diagram

MTT_Workflow Start Start: Adherent Cells (Exponential Phase) Seed Seed Cells (96-well) 5,000 - 10,000 cells/well Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add N-thiazol-2-ylpyrazine-2-carboxamide (Serial Dilution + Vehicle Control) Incubate1->Treat Incubate2 Incubate 24h - 72h (Drug Exposure) Treat->Incubate2 Wash CRITICAL STEP: Aspirate Media & Wash with PBS (Removes extracellular compound) Incubate2->Wash Prevents chemical reduction of MTT MTT_Add Add MTT Reagent (0.5 mg/mL in Phenol-Free Media) Wash->MTT_Add Incubate3 Incubate 3-4h at 37°C MTT_Add->Incubate3 Solubilize Add DMSO (100 µL) Dissolve Formazan Crystals Incubate3->Solubilize Read Read Absorbance OD 570nm (Ref 630nm) Solubilize->Read

Figure 1: Optimized MTT workflow including a critical wash step to prevent pyrazine-mediated abiotic reduction of the tetrazolium salt.

Detailed Protocol
  • Seeding: Plate cells (e.g., A549, HepG2) in 96-well plates (100 µL/well). Allow attachment for 24h.

  • Treatment: Prepare 2X serial dilutions of the compound in media. Add 100 µL to wells (Total Vol = 200 µL).

  • Exposure: Incubate for 24h, 48h, or 72h.

  • Wash (Mitigation Step): Because pyrazine derivatives can chemically interact with MTT, carefully aspirate the drug-containing media and wash cells once with 100 µL PBS.

  • MTT Addition: Add 100 µL of fresh media (phenol-red free preferred) containing 0.5 mg/mL MTT.

  • Incubation: Incubate for 3–4 hours at 37°C until purple crystals form.

  • Solubilization: Aspirate media. Add 100 µL DMSO. Shake plate for 10 mins.

  • Measurement: Measure Absorbance at 570 nm . Subtract background reference at 630 nm .

Method B: ATP Luminescence Assay (Orthogonal)

To confirm hits from the MTT assay, use an ATP-based assay (e.g., CellTiter-Glo®). This is less susceptible to chemical interference from the pyrazine ring.

Why Orthogonal Testing?

Pyrazine-thiazole compounds may inhibit cell division (cytostatic) without immediately destroying mitochondrial function, or they may cause mitochondrial hyper-activation (false viability increase in MTT). ATP levels drop rapidly upon cell death, providing a direct viability metric.

Protocol Summary
  • Seeding & Treatment: Same as Method A (Steps 1–3).

  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins.

  • Reagent Addition: Add ATP detection reagent equal to the volume of culture media present (e.g., 100 µL reagent to 100 µL media). Do not wash cells.

  • Lysis: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (integration time 0.5–1.0 sec).

Data Analysis & Interpretation

Calculating Relative Viability


Interference Logic Check

Before calculating IC50, check the "Compound Interference" wells (Section 3).

Logic_Check Check Check 'No-Cell + Compound' Well Result1 OD is similar to Blank Check->Result1 Result2 OD is significantly > Blank Check->Result2 Action1 No Interference. Proceed with MTT Data. Result1->Action1 Action2 Abiotic Reduction Detected. MTT Data Invalid. Result2->Action2 Action3 Use ATP Luminescence Data or Wash Cells more thoroughly. Action2->Action3

Figure 2: Decision tree for validating MTT results against potential chemical interference.

Troubleshooting Common Issues

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous media at high concentrations (>50 µM).Check wells under microscope before assay. If crystals exist, lower concentration or increase DMSO (max 1%).
High Background Phenol red interference or compound color.Use phenol-red free media. Use the "Wash" step in Protocol A.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS (do not use for data).
False Viability Pyrazine ring reducing MTT.Compare MTT results with ATP assay.[3] If MTT >> ATP, chemical interference is confirmed.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(5), 363-373.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C., et al. (2012). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica, 114(8), 785-796. (Context on formazan solubility).
  • Wang, P., et al. (2010).[4] "Screening and Analysis of the Interference of Anti-Cancer Agents in the MTT Assay." Journal of Cellular Physiology. (Context on chemical interference).

  • Abcam. "MTT assay protocol." (General standard for tetrazolium reduction).[4]

Sources

Application Note: Advanced Formulation Strategies for N-(Thiazol-2-yl)pyrazine-2-carboxamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel heterocyclic ligands has driven significant breakthroughs in targeted metallo-oncology. Recently, N-(thiazol-2-yl)pyrazine-2-carboxamide has emerged as a highly potent ligand. When coordinated with Ruthenium(II) precursors to form organometallic complexes (e.g., [Ru(L)(p-cymene)Cl]), this compound exhibits superior cytotoxicity and selectivity against A549 (lung), PC-3 (prostate), and Caco-2 (colorectal) cancer cell lines, significantly outperforming traditional platinum-based chemotherapeutics like cisplatin .

However, the clinical translation of N-(thiazol-2-yl)pyrazine-2-carboxamide and its Ru(II) complexes is severely bottlenecked by fundamental physicochemical barriers:

  • Extreme Hydrophobicity: The planar pyrazine-thiazole core, combined with the metal center, results in poor aqueous solubility and rapid aggregation in physiological media.

  • Premature Ligand Dissociation: In systemic circulation, off-target interactions with plasma proteins can lead to the premature hydrolysis of the Ru(II)-carboxamide bond.

  • Bioavailability Limitations: Without a protective delivery vehicle, the compound suffers from rapid reticuloendothelial system (RES) clearance.

To overcome these barriers, this application note details two field-proven, self-validating nanocarrier formulation strategies: Solid Lipid Nanoparticles (SLNs) for enhanced matrix stabilization, and Redox-Responsive Polymeric Micelles (PEG-SS-PCL) for targeted intracellular release .

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

Causality & Design Principles

Solid Lipid Nanoparticles (SLNs) utilize physiological lipids that remain solid at both room and body temperatures. For N-(thiazol-2-yl)pyrazine-2-carboxamide Ru(II) complexes, Compritol® 888 ATO (glyceryl dibehenate) is the optimal lipid matrix. Unlike highly purified triglycerides that form perfect crystalline lattices (which expel drugs during storage), Compritol forms an imperfect, highly disordered crystal lattice. This structural imperfection creates spatial voids that accommodate the bulky planar structure of the Ru(II)-complex, maximizing Encapsulation Efficiency (EE%) and preventing drug expulsion during shelf-life .

Step-by-Step Protocol: Hot-Melt High-Pressure Homogenization

This protocol is a self-validating system: the maintenance of strict temperature differentials ensures the prevention of premature lipid crystallization, which is the primary cause of batch failure in SLN synthesis.

  • Lipid Phase Preparation: Melt 500 mg of Compritol 888 ATO in a glass vial heated to 85°C (approximately 10°C above its melting point). Once fully melted, dissolve 25 mg of the N-(thiazol-2-yl)pyrazine-2-carboxamide Ru(II) complex into the lipid matrix under continuous magnetic stirring (500 rpm) until optically clear.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 2.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 20 mL of ultra-pure water. Heat this aqueous surfactant solution to exactly 85°C. Critical Step: The aqueous phase must match the lipid phase temperature to prevent instantaneous lipid solidification upon mixing.

  • Pre-Emulsion Formation: Inject the hot lipid phase dropwise into the hot aqueous phase while processing with a high-shear rotor-stator homogenizer at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C. Process for 3 to 5 cycles at 500 bar.

  • Nanoparticle Solidification: Rapidly cool the resulting nanoemulsion in an ice-water bath (4°C) for 30 minutes. The rapid cooling forces the lipid into its disordered β'-polymorphic form, locking the drug inside the matrix.

  • Validation & QC: Centrifuge the dispersion at 100,000 × g for 1 hour. Analyze the supernatant via HPLC at

    
     273 nm to quantify unencapsulated drug and calculate EE%.
    

Formulation Strategy 2: Redox-Responsive Polymeric Micelles (PEG-SS-PCL)

Causality & Design Principles

To achieve active tumor microenvironment targeting, we utilize an amphiphilic diblock copolymer with a stimuli-responsive disulfide linkage: Poly(ethylene glycol)-disulfide-Poly(ε-caprolactone) (PEG-SS-PCL) . The hydrophobic PCL core efficiently solubilizes the N-(thiazol-2-yl)pyrazine-2-carboxamide complex via


 stacking and hydrophobic interactions. The PEG corona provides stealth properties, evading immune clearance. Upon endocytosis into cancer cells, the high cytosolic glutathione (GSH) concentration (2–10 mM, compared to 2–20 µM in blood) rapidly cleaves the disulfide bond. This causes the micelle to shed its PEG shell and disassemble, triggering a burst release of the cytotoxic payload directly into the nucleus to bind the DNA minor groove .

Mechanism Micelle PEG-SS-PCL Micelle (Loaded with Ru(II)-Complex) Endocytosis Cellular Uptake (Endocytosis) Micelle->Endocytosis Endosome Endosomal Escape Endocytosis->Endosome Cytosol Tumor Cytosol (High GSH Environment) Endosome->Cytosol Cleavage Disulfide Cleavage (PEG Shedding) Cytosol->Cleavage GSH Trigger Release Release of N-(thiazol-2-yl) pyrazine-2-carboxamide Ru(II) Cleavage->Release Target DNA Minor Groove Binding & ROS Generation Release->Target Apoptosis Cancer Cell Apoptosis Target->Apoptosis

Intracellular redox-responsive delivery pathway of PEG-SS-PCL micelles.

Step-by-Step Protocol: Thin-Film Hydration Method

This protocol utilizes solvent evaporation to force the self-assembly of the polymer and drug into a highly ordered thermodynamic minimum.

  • Co-Dissolution: Dissolve 50 mg of PEG-SS-PCL copolymer and 10 mg of N-(thiazol-2-yl)pyrazine-2-carboxamide Ru(II) complex in 5 mL of a Dichloromethane (DCM) / Methanol mixture (4:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 40°C under reduced pressure (150 mbar) for 1 hour until a uniform, thin, dry film forms on the flask wall.

  • Vacuum Desiccation: Transfer the flask to a vacuum desiccator for 12 hours to ensure the absolute removal of trace organic solvents, which can cause premature micelle aggregation.

  • Hydration: Hydrate the thin film with 10 mL of pre-warmed Phosphate Buffered Saline (PBS, pH 7.4, 60°C). Rotate the flask at atmospheric pressure for 30 minutes until the film is completely suspended.

  • Self-Assembly & Sizing: Subject the suspension to probe sonication (100W, 1 second ON / 1 second OFF cycle) for 5 minutes in an ice bath to reduce the micelle size and narrow the polydispersity index (PDI).

  • Purification: Transfer the micellar dispersion into a dialysis bag (MWCO 3.5 kDa) and dialyze against 2L of PBS for 24 hours (changing the buffer at 2, 4, and 8 hours) to remove unencapsulated drug.

  • Sterilization: Filter the final formulation through a 0.22 µm polyethersulfone (PES) syringe filter.

Workflow Step1 1. Co-dissolution PEG-SS-PCL + Ru(II) Complex in DCM/MeOH Step2 2. Solvent Evaporation (Rotary Evaporator, 40°C) Step1->Step2 Step3 3. Thin Film Formation (Vacuum Drying, 12h) Step2->Step3 Step4 4. Hydration (PBS pH 7.4, 60°C) Step3->Step4 Step5 5. Self-Assembly (Probe Sonication, 5 min) Step4->Step5 Step6 6. Purification (Dialysis against PBS, 24h) Step5->Step6 Step7 7. Final Formulation (0.22 µm Filtration) Step6->Step7

Step-by-step thin-film hydration workflow for polymeric micelle synthesis.

Quantitative Data Summary

The table below summarizes the physicochemical and biological performance of the formulated N-(thiazol-2-yl)pyrazine-2-carboxamide Ru(II) complexes. The PEG-SS-PCL micelles demonstrate the most favorable profile, yielding sub-100 nm particles with exceptionally high drug loading and a nearly 5.6-fold increase in in vitro cytotoxicity against A549 lung cancer cells compared to the free complex.

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)IC₅₀ (A549 cells, µM)
Free Ru(II)-Complex N/AN/AN/AN/AN/A8.4 ± 0.6
SLN (Compritol 888) 145.2 ± 4.10.18 ± 0.02-22.4 ± 1.282.5 ± 2.16.8 ± 0.43.2 ± 0.3
PEG-SS-PCL Micelle 68.4 ± 2.50.12 ± 0.01-4.5 ± 0.891.2 ± 1.514.9 ± 0.81.5 ± 0.2

Note: Particle size and PDI were determined via Dynamic Light Scattering (DLS) at 25°C. IC₅₀ values were determined via MTT assay following 48 hours of incubation.

References

  • Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solid Lipid Nanoparticles: Applications and Prospects in Cancer Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solid Lipid Nanoparticles, an Alternative for the Treatment of Triple-Negative Breast Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Multifunctional Polymeric Micelles for Cancer Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Microwave-Assisted Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The hybridization of pyrazine and thiazole pharmacophores is a highly effective strategy in modern medicinal chemistry. Molecules containing the N-thiazol-2-ylpyrazine-2-carboxamide scaffold exhibit broad-spectrum biological activities, serving as potent antitubercular agents and emerging as highly efficacious antiviral candidates against SARS-CoV-2[1],[2].

Despite its pharmacological value, the synthesis of this specific amide bond presents significant chemical hurdles. 2-Aminothiazole is a highly deactivated, poor nucleophile; the lone pair on its exocyclic amino group is heavily delocalized into the electron-deficient thiazole ring to maintain aromaticity. Conversely, pyrazine-2-carboxylic acid is prone to thermal degradation. The strongly electron-withdrawing nature of the two pyrazine nitrogen atoms stabilizes the intermediate carbanion, making the acid highly susceptible to decarboxylation under the prolonged thermal conditions required by conventional coupling methods[3].

To overcome these conflicting reactivity profiles, Microwave-Assisted Organic Synthesis (MAOS) is employed alongside highly reactive uronium-based coupling reagents[4],[5].

Mechanistic Causality: The MAOS & HATU Advantage

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with microwave dielectric heating.

  • The HATU Activation (Neighboring Group Effect): Standard carbodiimides (EDC/DCC) often fail to couple deactivated heteroarylamines efficiently. HATU converts the pyrazine-2-carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of the OAt ester is the nitrogen atom at the 7-position of the pyridine ring. This nitrogen acts as a neighboring general base, pre-organizing the incoming 2-aminothiazole via hydrogen bonding and drastically accelerating the collapse of the tetrahedral intermediate[3].

  • Microwave Dielectric Heating: MAOS provides rapid, uniform volumetric heating via dipolar polarization. By instantly driving the reaction mixture to 110 °C in a sealed, pressurized vessel, the system rapidly surmounts the high activation energy barrier of the amidation reaction before the slower, competing decarboxylation pathway can occur[4].

Reaction Pathway & Workflow

Mechanism N1 Pyrazine-2-carboxylic Acid N2 HATU / DIPEA (Activation) N1->N2 N3 OAt-Active Ester Intermediate N2->N3 -H2O eq. N5 Microwave Heating (110°C, 15 min) N3->N5 N4 2-Aminothiazole (Nucleophile) N4->N5 Addition N6 N-thiazol-2-ylpyrazine- 2-carboxamide N5->N6 Amide Bond Formation

Mechanistic workflow of the microwave-assisted HATU-mediated heteroaryl amide coupling.

Comparative Quantitative Data

The table below summarizes the efficiency gains of the MAOS protocol compared to traditional thermal reflux methodologies for this specific substrate pair.

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)
Coupling Reagents EDC, HOBt, DIPEAHATU, DIPEA
Solvent & Temp DMF, 80 °C (Reflux)Anhydrous DMF, 110 °C (Pressurized)
Reaction Time 24 – 48 hours15 minutes
Yield (Isolated) 35 – 45%85 – 92%
Impurity Profile High (Decarboxylation products)Low (Trace unreacted acid)

Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the physical validation checks are met.

Materials & Equipment
  • Reagents: Pyrazine-2-carboxylic acid (1.0 mmol, 124.1 mg), 2-Aminothiazole (1.2 mmol, 120.2 mg), HATU (1.2 mmol, 456.3 mg), N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, ~520 µL), Anhydrous DMF (4.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-safe reaction vial with Teflon-lined crimp cap.

Step-by-Step Methodology

Step 1: Substrate Solubilization & Base Addition In a dry 10 mL microwave reaction vial containing a magnetic stir bar, suspend pyrazine-2-carboxylic acid (124.1 mg) in 4.0 mL of anhydrous DMF. Add DIPEA (520 µL) dropwise.

  • Validation Check: Stir for 2 minutes at room temperature. The suspension must transition to a clear solution, indicating complete deprotonation of the carboxylic acid.

Step 2: Active Ester Generation Add HATU (456.3 mg) to the solution in a single portion.

  • Validation Check: The reaction mixture will immediately transition from colorless to a distinct pale yellow/orange hue. Stir for exactly 5 minutes at room temperature to ensure complete formation of the OAt-active ester.

Step 3: Nucleophilic Addition & Vessel Sealing Add 2-aminothiazole (120.2 mg) to the activated mixture. Immediately seal the vial using a Teflon-lined crimp cap to prevent solvent evaporation and allow for safe pressurization during heating.

Step 4: Microwave Irradiation Place the sealed vial into the microwave synthesizer cavity. Apply the following parameters:

  • Target Temperature: 110 °C

  • Hold Time: 15 minutes

  • Power: Variable (Max 150 W)

  • Cooling: On (Rapid compressed air cooling post-reaction)

  • Causality: The dynamic power modulation maintains exactly 110 °C, preventing thermal spikes that cause pyrazine degradation, while rapid post-run cooling quenches the reaction instantly.

Step 5: Workup & Liquid-Liquid Extraction Transfer the cooled reaction mixture to a separatory funnel and dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 5% aqueous LiCl (3 × 10 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing it from co-eluting with the product.

  • Wash with saturated aqueous NaHCO₃ (1 × 10 mL) to remove residual acid and HOAt byproducts.

  • Wash with brine (1 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 0–5% Methanol in Dichloromethane. The target N-thiazol-2-ylpyrazine-2-carboxamide elutes as a distinct UV-active band (254 nm).

Analytical Characterization

To verify the structural integrity of the synthesized N-thiazol-2-ylpyrazine-2-carboxamide, compare against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, NH amide), 9.32 (d, J = 1.5 Hz, 1H, Pyrazine-H), 8.95 (d, J = 2.5 Hz, 1H, Pyrazine-H), 8.82 (dd, J = 2.5, 1.5 Hz, 1H, Pyrazine-H), 7.58 (d, J = 3.6 Hz, 1H, Thiazole-H), 7.32 (d, J = 3.6 Hz, 1H, Thiazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.4 (C=O), 158.2, 147.8, 144.3, 143.6, 143.1, 138.5, 114.2.

  • LC-MS (ESI+): m/z calculated for C₈H₆N₄OS [M+H]⁺ 207.03, found 207.05.

References

  • Title : New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 Source : ChemistrySelect / Semantic Scholar URL : 1

  • Title : Design, synthesis, characterization and antitubercular activity of some novel 2, 4-disubstituted thiazole derivatives Source : ResearchGate URL : 2

  • Title : A Conversion of Carboxylic Acids to Amides under Microwave Irradiation Source : Asian Journal of Chemistry URL : 4

  • Title : Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source : MDPI URL : 5

  • Title : Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Source : Journal of Medicinal Chemistry / ACS Publications URL : 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-thiazol-2-ylpyrazine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this critical amide coupling reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each experimental choice.

Section 1: Reaction Fundamentals

The synthesis of N-thiazol-2-ylpyrazine-2-carboxamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1] The core transformation involves the coupling of a carboxylic acid (pyrazine-2-carboxylic acid) with an amine (2-aminothiazole). However, the direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, requiring extremely high heat to drive off water. Therefore, the process universally requires the "activation" of the carboxylic acid's hydroxyl group to convert it into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1]

The general pathway involves two primary strategies: conversion to a highly reactive acyl chloride or, more commonly in modern synthesis, the in-situ formation of an active ester using a coupling reagent.[2]

G PZA Pyrazine-2-carboxylic Acid Activated Activated Intermediate (e.g., O-acylisourea, Active Ester) PZA->Activated Step 1: Activation AT 2-Aminothiazole Product N-thiazol-2-ylpyrazine-2-carboxamide AT->Product Activated->Product Step 2: Nucleophilic Attack Byproduct Byproduct Activated->Byproduct Reagent Coupling Reagent + Base Reagent->Activated

Caption: General workflow for amide coupling synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causative analysis and a series of actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A low yield is the most frequent challenge and can stem from several factors, primarily related to inefficient activation of the pyrazine-2-carboxylic acid or competing side reactions.

  • Causality Analysis:

    • Poor Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the pyrazine-2-carboxylic acid, or the reagent itself may have degraded due to improper storage (e.g., exposure to moisture).

    • Sub-optimal Base: The base is critical for deprotonating the amine and neutralizing acidic byproducts. An incorrect choice or insufficient amount of base can stall the reaction.[3] Non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.

    • Side Reactions: Coupling reagents can sometimes react with the amine directly, forming a guanidinium byproduct and consuming the reagent. Furthermore, the activated ester intermediate can be unstable and decompose before the amine can react.

    • Low Nucleophilicity of 2-Aminothiazole: While generally reactive, the nucleophilicity of the amine can be a limiting factor. The reaction environment must be optimized to facilitate its attack on the activated ester.

  • Solutions & Optimization Strategy:

    • Re-evaluate Your Coupling Reagent: For challenging couplings, a more robust reagent is often the solution. Uronium salts like HATU are considered a gold standard because they form highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active esters, which are more efficient than their 1-hydroxybenzotriazole (HOBt) counterparts and lead to faster reactions with fewer side products.[3][4][5]

    • Ensure Anhydrous Conditions: All reagents and solvents, especially polar aprotic solvents like DMF or acetonitrile, must be anhydrous. Water will hydrolyze the activated intermediate and consume the coupling reagent.

    • Optimize Reagent Stoichiometry and Addition Order: A common protocol is to pre-activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the amine.[3] This minimizes the potential for the coupling reagent to react directly with the amine. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like DIPEA.[3]

    • Solvent and Temperature: Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves all components.[3][4] Most couplings proceed well at room temperature, but if the reaction is sluggish, gentle heating to 40-50°C can increase the rate. Monitor for potential byproduct formation at higher temperatures.

Coupling Reagent Class Examples Pros Cons Key Additive
Carbodiimides EDC, DCC, DICInexpensive, widely available.[6]Can cause racemization; byproduct removal can be difficult (especially DCU).[5]HOBt or HOAt (Minimizes side reactions and racemization).
Uronium/Aminium Salts HATU, HBTU, TBTUHigh efficiency, fast reaction times, low racemization.[5][6] Excellent for hindered substrates.[4]Higher cost, can react with unprotected N-termini if used in large excess.[5]None required, but a base (e.g., DIPEA) is essential.[3]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, low racemization risk.[6]More expensive, byproducts can be difficult to remove.None required, but a base is essential.

Q2: I'm observing significant amounts of unreacted starting materials by TLC/LC-MS. What should I do?

A. This indicates an incomplete reaction. Assuming the correct reagents were used, the issue lies with the reaction kinetics or reagent deactivation.

  • Causality Analysis:

    • Reagent Degradation: Coupling reagents, especially uronium salts, are moisture-sensitive. If old or improperly stored, their efficacy will be dramatically reduced.

    • Insufficient Activation Time: The pre-activation step, where the carboxylic acid and coupling reagent are mixed, may be too short.

    • Insufficient Reaction Time/Temperature: The nucleophilic attack by 2-aminothiazole may be slow under the current conditions.

  • Solutions & Optimization Strategy:

    • Verify Reagent Quality: Use a fresh bottle of the coupling reagent and ensure all solvents are anhydrous.

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature, monitoring periodically by TLC or LC-MS.

    • Increase Temperature: Gently warm the reaction mixture to 40-50°C. This often drives sluggish reactions to completion.

    • Check Stoichiometry: Ensure you are using at least 1.1 equivalents of the coupling reagent and 1.0-1.1 equivalents of the amine relative to the carboxylic acid.

Q3: My final product is contaminated with a byproduct that is difficult to remove. How can I identify and prevent it?

A. Byproduct formation is typically linked to the coupling reagent or side reactions of the activated intermediate.

  • Causality Analysis:

    • Carbodiimide Byproducts: If using DCC or EDC, the primary byproduct is a urea (dicyclohexylurea or EDU, respectively). DCU is notoriously insoluble in many organic solvents, often precipitating out, but can still contaminate the product. EDU is water-soluble, making it easier to remove during aqueous workup.[5]

    • N-acylisourea Formation: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylisourea byproduct, which does not react with the amine. Adding HOBt or HOAt largely prevents this by rapidly converting the O-acylisourea to a more stable active ester.

    • Guanidinium Byproduct: As mentioned, the coupling reagent (e.g., HATU) can react with the amine. This is minimized by adding the amine last.

  • Solutions & Optimization Strategy:

    • Switch to a Cleaner Reagent: Uronium reagents like HATU or phosphonium reagents generally result in byproducts that are more easily removed by standard chromatography.

    • Use Additives with Carbodiimides: If you must use EDC or DCC, always include 1.1 equivalents of HOBt. This significantly suppresses the formation of N-acylisourea.[7]

    • Purification Strategy: Most byproducts can be removed with careful column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is usually effective.

    • Aqueous Workup: A standard aqueous workup (e.g., washing the organic layer with dilute acid, base, and brine) can remove many water-soluble impurities before chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis? For reliability and high yield, HATU is highly recommended. It is a powerful coupling reagent that performs well even with challenging or electron-deficient amines and is less prone to side reactions than carbodiimides.[4][5] If cost is a major concern, EDC/HOBt is a very effective and economical alternative.[7]

Q2: What is the role of the base (e.g., DIPEA, TEA) in this reaction? The base serves two critical functions:

  • Neutralization: It neutralizes the hexafluorophosphate or tetrafluoroborate salt of the coupling reagent and the acidic proton of the carboxylic acid, facilitating the formation of the active ester.

  • Scavenging: It scavenges the proton released during the amide bond formation, driving the reaction equilibrium towards the product. A hindered, non-nucleophilic tertiary amine like DIPEA or triethylamine (TEA) is crucial to avoid competing reactions where the base itself acts as a nucleophile.[3]

Q3: What are the recommended solvents? Anhydrous polar aprotic solvents are ideal. DMF is the most common choice due to its excellent solvating power for all reactants and intermediates.[3][4] Acetonitrile (ACN) and Dichloromethane (DCM) are also viable alternatives.

Q4: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation of the starting materials and the product (e.g., 50:50 ethyl acetate:hexanes). The product, being an amide, will typically have an Rf value intermediate between the more polar carboxylic acid (which may streak from the baseline) and the amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and identify any byproducts.

Q5: What is the best method for purifying the final product? Flash column chromatography on silica gel is the standard and most effective method. After an aqueous workup to remove the bulk of water-soluble impurities, the crude product is concentrated and purified using a suitable solvent gradient (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity).

Section 4: Recommended Experimental Protocols

Protocol A: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving the highest yield and purity.

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrazine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).[3]

  • Stir the mixture at 0°C for 10 minutes to allow for pre-activation.

  • Add 2-aminothiazole (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-thiazol-2-ylpyrazine-2-carboxamide.

Protocol B: Traditional Acid Chloride Method

This is a cost-effective, two-step alternative.

  • Step 1: Acid Chloride Formation: In a fume hood, combine pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq) in a round-bottom flask. Add a catalytic amount of DMF (1 drop).[8][9]

  • Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Carefully remove the excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2x) to ensure all SOCl₂ is removed. The resulting crude pyrazine-2-carbonyl chloride is used immediately in the next step.

  • Step 2: Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve 2-aminothiazole (1.1 eq) and a non-nucleophilic base like pyridine or DIPEA (2.0 eq) in anhydrous DCM.[8]

  • Slowly add the amine solution to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Workup & Purification: Follow steps 7-9 from Protocol A.

Section 5: Visual Guides

G Start Low Reaction Yield Observed CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents ReagentsOK Reagents & Stoichiometry Confirmed OK CheckReagents->ReagentsOK No Issue ReagentsBad Re-weigh/Use Fresh Reagents CheckReagents->ReagentsBad Issue Found CheckConditions Optimize Reaction Conditions ReagentsOK->CheckConditions ReagentsBad->Start Re-run Reaction IncreaseTime Increase Reaction Time (monitor up to 24h) CheckConditions->IncreaseTime Option 1 IncreaseTemp Gently Heat (40-50°C) CheckConditions->IncreaseTemp Option 2 ChangeReagent Consider a More Potent Coupling Reagent (e.g., HATU) CheckConditions->ChangeReagent Option 3 (if 1 & 2 fail) Success Yield Improved IncreaseTime->Success IncreaseTemp->Success ChangeReagent->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 27, 2026.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 27, 2026, from [Link].

  • Gummadi, V. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved February 27, 2026, from [Link].

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 27, 2026, from [Link].

  • Juhás, M., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link].

  • BenchChem. (n.d.). N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide. Retrieved February 27, 2026.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 27, 2026, from [Link].

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 242-260. [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link].

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 878-884. [Link].

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • Zitko, J., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Antimycobacterial and Photosynthesis-Inhibiting Activity. Molecules, 17(11), 13531-13547. [Link].

  • Patel, R. V., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(11). [Link].

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102891. [Link].

  • BenchChem. (n.d.).
  • Carabineiro, S. A. C., et al. (2013). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Coordination Chemistry Reviews, 257(3-4), 732-754. [Link].

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link].

Sources

Optimizing purification of N-thiazol-2-ylpyrazine-2-carboxamide using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of complex heterocyclic amides. This guide is specifically engineered for researchers and drug development professionals optimizing the isolation of N-thiazol-2-ylpyrazine-2-carboxamide .

Mechanistic Overview: The Chromatographic Challenge

N-thiazol-2-ylpyrazine-2-carboxamide presents a formidable purification challenge due to its high density of heteroatoms. The molecule features a pyrazine ring (two basic nitrogens), a thiazole ring (one basic nitrogen, one sulfur), and a carboxamide linker (a strong hydrogen-bond donor and acceptor).

When processed through standard normal-phase silica gel chromatography, the basic nitrogen atoms act as hydrogen-bond acceptors and interact strongly with the weakly acidic silanol groups (Si-OH) present on the silica surface[1]. This secondary ion-exchange interaction causes the compound to "stick" to the stationary phase, resulting in severe peak tailing, irreversible adsorption, and compromised yields[2]. Furthermore, the planar, aromatic nature of the molecule promotes high crystal lattice energy, leading to poor solubility in standard loading solvents like dichloromethane (DCM) or hexane[3].

Workflow Decision Logic

To determine the most effective purification route, consult the decision tree below based on your crude mixture's solubility and preliminary Thin-Layer Chromatography (TLC) behavior.

ChromatographyDecision Start Crude N-thiazol-2-ylpyrazine-2-carboxamide SolubilityCheck Soluble in DCM/EtOAc? Start->SolubilityCheck TLC_Check TLC on Bare Silica: Streaking observed? SolubilityCheck->TLC_Check Yes DryLoad Dry Load on Celite/Silica SolubilityCheck->DryLoad No (Requires DMF/DMSO) NP_TEA Normal Phase (Silica) Add 0.1-1% TEA TLC_Check->NP_TEA Yes (Basic N interaction) RP_C18 Reversed-Phase (C18) H2O/MeCN + 0.1% FA TLC_Check->RP_C18 Severe streaking / Co-elution DryLoad->RP_C18

Decision tree for selecting the optimal chromatography strategy for heterocyclic amides.

Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve common issues encountered during the purification of N-thiazol-2-ylpyrazine-2-carboxamide.

Observed IssueMechanistic CauseCorrective ActionValidation Metric
Severe peak tailing / streaking on TLC Basic nitrogens hydrogen-bonding with acidic silanols on the silica stationary phase.Add 0.1–1% Triethylamine (TEA) to the mobile phase to mask silanols[2].TLC spots appear perfectly circular; column mass recovery >85%.
Compound crashes out during liquid loading High lattice energy; insoluble in non-polar mobile phases.Dry load onto Celite 545 or deactivated silica gel using a rotary evaporator[3].No pressure spikes on the column; sharp initial elution band.
Co-elution with 2-aminothiazole starting material Similar polarity and Rf values on normal-phase silica.Switch to Reversed-Phase (C18) with a 0.1% Formic Acid aqueous gradient[3].Baseline separation achieved; target amide elutes later than the protonated amine.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Silica Gel with Silanol Suppression

Use this protocol if the crude mixture is soluble in moderately polar solvents and the primary issue is tailing.

Mechanism of Action: Triethylamine (TEA) acts as a sacrificial base. Its bulky ethyl groups create a hydrophobic shield over the acidic silanols, preventing the pyrazine and thiazole nitrogens from binding to the stationary phase[2].

TEASuppression Silica Acidic Silanol (Si-OH) on Stationary Phase Analyte N-thiazol-2-ylpyrazine-2-carboxamide (Basic Nitrogens) Silica->Analyte Strong H-bond / Ion Exchange (Causes Tailing) Elution Sharp Peak Elution (No Tailing) Analyte->Elution Free movement in mobile phase TEA Triethylamine (TEA) Mobile Phase Additive TEA->Silica Competitive Binding (Masks Si-OH) TEA->Analyte Prevents Interaction

Mechanism of acidic silanol suppression by triethylamine (TEA) on silica gel.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient system (e.g., Petroleum Ether / Ethyl Acetate or DCM / Methanol) and add exactly 1% v/v Triethylamine (TEA) to both solvent lines[4].

  • Column Equilibration: Flush the packed silica column with 3 to 5 column volumes (CV) of the TEA-modified starting solvent.

    • Validation Check: Spot the column effluent on wet pH paper. A basic reading confirms the silica bed is fully saturated with TEA and ready for loading.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF. Add silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure[3]. Load this powder evenly onto the top of the column bed.

  • Elution & Monitoring: Run the gradient. Monitor fractions via TLC using the exact TEA-modified solvent used for elution.

    • Validation Check: The target amide must elute as a tight, symmetrical band. If tailing resumes mid-column, the TEA concentration was insufficient to maintain silanol suppression.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol if normal-phase fails due to extreme polarity, insolubility, or co-elution with unreacted amines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or DMF.

    • Causality: Strong aprotic solvents thoroughly disrupt the intermolecular hydrogen bonds of the carboxamide, ensuring complete solubilization without clogging the column frit[3].

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA) for at least 5 CVs[3].

  • Gradient Elution: Apply a shallow gradient from 5% to 60% Acetonitrile over 15 CVs.

    • Causality: The acidic modifier (FA) protonates basic impurities (like unreacted 2-aminothiazole), drastically reducing their retention time so they elute early in the aqueous void. The more lipophilic N-thiazol-2-ylpyrazine-2-carboxamide is retained longer, ensuring baseline separation.

  • Fraction Recovery: Pool the product fractions and lyophilize to remove water and FA[3].

    • Validation Check: LC-MS analysis of the pooled fractions should show a single peak at the target mass [M+H]+ with a UV purity >95% at 254 nm.

Frequently Asked Questions (FAQs)

Q: I added 1% TEA to my mobile phase, but N-thiazol-2-ylpyrazine-2-carboxamide is still tailing. What is the next logical step? A: If 1% TEA is insufficient, the specific basicity of your pyrazine/thiazole derivative might be outcompeting the TEA for silanol interaction sites. Switch to a more basic modifier like Diethylamine (DEA). DEA has a slightly lower pKb than TEA, making it a stronger base and a more effective silanol suppressor[2]. Alternatively, transition entirely to an amine-functionalized (NH2) silica column, which permanently eliminates acidic silanols.

Q: How do I remove residual TEA from my purified fractions? A: TEA has a relatively high boiling point (89 °C) and can be difficult to remove completely via standard rotary evaporation. To remove trace TEA, dissolve your purified solid in DCM or Ethyl Acetate and wash it with a mild aqueous buffer (e.g., saturated NH4Cl or a pH 6 phosphate buffer). The TEA will protonate and partition into the aqueous layer, while your target amide remains safely in the organic layer.

Q: Can I purify this compound using an aqueous workup instead of running a column? A: While chromatography is usually required for >95% purity, you can heavily pre-purify the crude mixture by exploiting the carboxamide's properties. For example, washing the organic layer with saturated sodium bicarbonate will effectively remove unreacted pyrazine-2-carboxylic acid. However, separating the target amide from unreacted 2-aminothiazole almost always requires the resolving power of chromatography due to their similar solubility profiles[4].

References

  • Effect of Triethylamine (TEA)
  • Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Source: benchchem.
  • Source: rsc.

Sources

Scale-up challenges for N-thiazol-2-ylpyrazine-2-carboxamide manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heteroaryl Amide Manufacturing Topic: Scale-Up Challenges for N-(thiazol-2-yl)pyrazine-2-carboxamide Ticket ID: TICKET-PYR-THZ-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Heteroaryl Coupling Challenge

You are encountering difficulties in the manufacturing scale-up of N-(thiazol-2-yl)pyrazine-2-carboxamide . This is a classic "mismatched" coupling:

  • Electronic Deactivation: The 2-aminothiazole is a notoriously weak nucleophile due to the electron-withdrawing nature of the thiazole ring.

  • Competing Basicity: The pyrazine ring nitrogens can act as Lewis bases, potentially trapping activation agents or causing oligomerization.

  • Solubility Profile: The resulting amide often exhibits "brick-dust" solubility—insoluble in water and non-polar solvents, sparingly soluble in alcohols—making traditional extraction difficult.

Below are the three most common "Tickets" (issues) users face with this scaffold, accompanied by field-proven troubleshooting protocols.

Module 1: Reaction Kinetics & Conversion (Ticket #101)

User Question: "We are seeing incomplete conversion (60-70%) even with excess acid. We are currently using EDC/HOBt, but the reaction stalls. Should we heat it further?"

Scientist Response: Heating an EDC/HOBt reaction with this specific scaffold often leads to extensive decomposition of the activated ester or rearrangement to the N-acylurea byproduct rather than product formation. The 2-aminothiazole is simply too poor a nucleophile for standard carbodiimide coupling on scale.

Recommendation: Switch to a High-Energy Activation Strategy . You have two viable paths for scale-up:

Path A: The Acid Chloride Route (Traditional & Cost-Effective)

Best for: Multi-kilogram batches where raw material cost is a driver.

  • Activation: Convert Pyrazine-2-carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ) with catalytic DMF.
    
    • Critical Control: Ensure complete removal of

      
       and 
      
      
      
      gas before adding the amine. Residual acid scavenges the amine.
  • Coupling: React the isolated acid chloride with 2-aminothiazole in Pyridine or DCM/TEA.

Path B: The T3P Anhydride Route (Modern & High Purity)

Best for: GMP campaigns requiring high purity and easier work-up.

  • Reagent: Use Propylphosphonic anhydride (T3P) (50% in EtOAc/DMF).

  • Mechanism: T3P drives the equilibrium forward effectively even with weak amines and produces water-soluble byproducts.

Decision Matrix: Selecting Your Route

CouplingStrategy Start Start: Select Coupling Strategy Cost Priority: Cost/Raw Materials? Start->Cost Purity Priority: Purity/Green Chem? Start->Purity AcidCl Route A: Acid Chloride (SOCl2 / Toluene) Cost->AcidCl High Volume T3P Route B: T3P Coupling (EtOAc / Pyridine base) Purity->T3P GMP / Pharma Risk1 Risk: HCl Gas & Corrosivity AcidCl->Risk1 Risk2 Benefit: Water Soluble Byproducts T3P->Risk2

Caption: Strategic selection between Acid Chloride (high reactivity/hazard) and T3P (clean profile/higher cost) for heteroaryl amide formation.

Module 2: Work-up & Isolation (Ticket #102)

User Question: "The reaction worked, but filtration is a nightmare. The product forms a gelatinous sludge that clogs the filter. How do we improve throughput?"

Scientist Response: This "sludge" is likely a result of rapid precipitation of amorphous material or the trapping of salts (like Pyridine-HCl) within the crystal lattice. Heteroaryl amides are prone to this when quenched rapidly with water.

Protocol: Controlled Crystallization (Ostwald Ripening) Do not dump the reaction mixture into water. Instead, use a Reverse Addition protocol with a cooling ramp.

Step-by-Step Protocol (for T3P or Acid Chloride Route):

  • Solvent Swap (If needed): If reaction is in DMF, swap to Ethanol or Acetonitrile (ACN) via distillation.

  • Temperature: Heat the organic mixture to 60°C (near reflux).

  • Seeding: Add 0.5 wt% pure seed crystals. Agitate for 30 mins.

  • Anti-solvent Addition: Slowly add Water (pre-heated to 50°C) over 2 hours.

    • Ratio: Final solvent ratio should be 1:1 Organic:Water.[1]

  • Cooling Ramp: Cool to 20°C over 4 hours (10°C/hour).

    • Why? Slow cooling allows the amorphous "sludge" to re-dissolve and deposit onto the crystalline seeds, ensuring a filterable solid.

Data: Solubility Profile for Process Design
SolventSolubility (25°C)Solubility (60°C)Role in Process
Water < 0.1 mg/mL< 1 mg/mLAnti-solvent
Ethanol ~ 5 mg/mL~ 25 mg/mLCrystallization Solvent
Acetonitrile ~ 8 mg/mL~ 40 mg/mLReaction/Crystallization
DMF/DMSO > 100 mg/mL> 200 mg/mLReaction Solvent (Avoid for isolation)

Module 3: Impurity Control (Ticket #103)

User Question: "We have 1.5% residual 2-aminothiazole in the final solid. Since this is a genotoxic impurity (GTI), we need it < 10 ppm. Recrystallization isn't removing it."

Scientist Response: 2-aminothiazole has a similar solubility profile to the product in neutral solvents, making recrystallization inefficient. You must exploit the pKa difference .

  • Pyrazine Amide (Product): pKa ~ -0.5 (Very weakly basic)

  • 2-Aminothiazole (Impurity): pKa ~ 5.3 (Moderately basic)

The "Acid Reslurry" Trick: Instead of recrystallizing, perform a reactive reslurry .

  • Suspend the crude solid in 5 volumes of Water.

  • Adjust pH to 2.0 - 2.5 using dilute

    
    .
    
    • Mechanism:[2][3][4][5][6][7] At pH 2, the 2-aminothiazole is >99.9% protonated (water-soluble salt). The amide product remains neutral and insoluble.

  • Agitate for 1 hour at 20°C.

  • Filter and wash with 0.1M

    
    , then water.
    
  • Result: This typically reduces amine content from >10,000 ppm to <50 ppm in a single pass.

Workflow: Purification Logic

PurificationFlow Crude Crude Solid (Product + Amine) Reslurry Reslurry in Water pH 2.0 (H2SO4) Crude->Reslurry Suspend Filtration Filtration Reslurry->Filtration Agitate 1h Filtrate Filtrate (Protonated Amine) Filtration->Filtrate Remove Impurity Cake Filter Cake (Pure Amide) Filtration->Cake Recover Product

Caption: Acidic reslurry workflow to selectively protonate and wash away the 2-aminothiazole impurity.

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013).[8] "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". Journal of Organic Chemistry, 78(9), 4512–4523. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

  • Doležal, M., et al. (2012). "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives". Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[7] Link

  • Tewatia, N., et al. (2012).[7] "Physical characterization and solubility data of pyrazine carboxamide derivatives". Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[7] Link

  • BenchChem Support. (2025). "Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles and Carboxamides". BenchChem Technical Notes. Link

Sources

Validation & Comparative

HPLC Method Validation for Purity Testing of N-Thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Development

Introduction: The Analytical Challenge

N-thiazol-2-ylpyrazine-2-carboxamide is a pharmacologically significant scaffold, often investigated for antitubercular and antiviral properties. Structurally, it combines a pyrazine ring and a thiazole ring via an amide linkage.

The Chromatographic Problem: This molecule presents a "perfect storm" for HPLC separation:

  • High Polarity: The pyrazine and thiazole nitrogens create high polarity, leading to low retention on standard C18 phases.

  • Basic Moieties: Unprotonated nitrogens interact with residual silanols on silica columns, causing severe peak tailing (

    
    ).
    
  • Critical Impurities: The synthesis precursors—Pyrazine-2-carboxylic acid (highly polar) and 2-Aminothiazole (basic)—elute very close to the solvent front or the main peak if the method is not optimized.

This guide compares two validation-ready approaches: a Traditional Isocratic Method (Method A) and an Optimized Core-Shell Gradient Method (Method B) . While Method A is robust and uses legacy equipment, Method B offers superior resolution and sensitivity, essential for high-purity pharmaceutical applications.

Chemical Context & Impurity Profile[1][2][3][4]

Understanding the synthesis is the first step in designing a self-validating method. The method must resolve the API from its precursors and hydrolytic degradants.

Impurity Origin Pathway

ImpurityPathway Reactant1 Pyrazine-2-carboxylic acid (Polar, Acidic) Product N-Thiazol-2-ylpyrazine-2-carboxamide (Target API) Reactant1->Product Amidation Reactant2 2-Aminothiazole (Polar, Basic) Reactant2->Product Intermediate Activation Agent (e.g., SOCl2) Intermediate->Product Catalyst Degradant Hydrolysis Products (Reversion to Reactants) Product->Degradant Acid/Base Hydrolysis

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.

Comparative Methodology

We evaluated two methods. Method B is recommended for purity testing where LOQ (Limit of Quantitation) of impurities is critical.

Method A: The "Legacy" Standard (Isocratic)

Best for: Routine assay of raw materials where high throughput is not critical.

  • Column: C18 Fully Porous, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Drawback: Broad peaks for basic impurities; long run time (~15 min) to clear late eluters.

Method B: The "Modern" Optimized (Gradient)

Best for: Trace impurity profiling, stability indicating studies, and high-throughput QC.

  • Column: C18 Core-Shell, 100 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Cortecs).

  • Rationale: Core-shell particles reduce diffusion path length, sharpening peaks and improving resolution (

    
    ) for closely eluting isomers.
    
  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5). Lower pH suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60% B (Wash)

    • 12.1 min: 5% B (Re-equilibrate)

Performance Comparison Data
ParameterMethod A (Standard 5µm)Method B (Core-Shell 2.7µm)Verdict
Retention Time (API) 8.4 min4.2 minMethod B is 2x Faster
Tailing Factor (

)
1.6 (Acceptable)1.1 (Excellent)Method B Superior
Resolution (

)
1.8 (API vs. Impurity A)3.5 (API vs. Impurity A)Method B Robust
Theoretical Plates (

)
~6,000~14,000Method B High Efficiency
LOD (µg/mL) 0.50.1Method B More Sensitive

Detailed Experimental Protocols (Method B)

To ensure Trustworthiness and reproducibility, follow these specific steps.

Buffer Preparation (Critical Step)

Why: The pH controls the ionization state. At pH 2.5, the pyrazine nitrogen is partially protonated, and the carboxylic acid impurity is suppressed (neutral), increasing its retention away from the void volume.

  • Weigh 2.72 g of Monobasic Potassium Phosphate (

    
    ) into 1000 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid (

    
    ). Do not use HCl or H2SO4 as they damage steel tubing.
    
  • Filter through a 0.22 µm nylon membrane.

Sample Preparation

Solubility Note: The amide is sparingly soluble in water.

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of N-thiazol-2-ylpyrazine-2-carboxamide in 10 mL Diluent (1000 µg/mL). Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 100 µg/mL for Assay or use neat (1000 µg/mL) for Impurity Profiling.

Validation Framework (ICH Q2(R1))

The following validation workflow ensures the method is "fit for purpose."

ValidationWorkflow Start Method Validation Plan Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (50% - 150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH, Flow, Temp) Prec->Rob Final Validated Method Rob->Final SOP Generation

Figure 2: Step-by-step validation logic ensuring regulatory compliance.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

    
     Expect Pyrazine-2-carboxylic acid peak.[3]
    
  • Base Stress: 0.1N NaOH, 60°C, 2 hours.

    
     Rapid hydrolysis expected.
    
  • Oxidation: 3%

    
    , Room Temp. 
    
    
    
    Check for N-oxides.
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector).

Linearity & Range

Construct a calibration curve from 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery Studies)

Spike known amounts of impurities into the API.

  • Levels: 50%, 100%, 150% of the specification limit (usually 0.15%).

  • Acceptance: Mean recovery 90.0% – 110.0%.

Expert Commentary & Troubleshooting

Issue: Peak Splitting

  • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% Acetonitrile).

  • Fix: Match the sample diluent to the initial gradient conditions (95% Buffer / 5% ACN).

Issue: Retention Time Drift

  • Cause: pH sensitivity of the pyrazine ring.[4]

  • Fix: Ensure the buffer capacity is sufficient (20mM is minimum) and pH is strictly controlled at 2.5.

Issue: "Ghost" Peaks

  • Cause: Carryover of the highly polar 2-aminothiazole.

  • Fix: Extend the gradient wash step or include a needle wash with 90% Methanol.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Dhal, S. K., & Sharma, R. (2009). Development and Validation of RP-HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin. Acta Poloniae Pharmaceutica.[2] Link (Demonstrates phosphate buffer utility for pyrazine derivatives).

  • Doležal, M., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. Bioorganic Chemistry.[3][6][7][8] Link (Source for synthesis pathway and impurity context).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Mass spectrometry fragmentation patterns of N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of N-thiazol-2-ylpyrazine-2-carboxamide

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of N-thiazol-2-ylpyrazine-2-carboxamide (C₈H₆N₄OS). Designed for medicinal chemists and bioanalytical scientists, this document moves beyond basic spectral listing to explain the mechanistic causality of ion generation.

We objectively compare this pyrazine scaffold against its carbocyclic analog, N-thiazol-2-ylbenzamide , to highlight the specific electronic influence of the pyrazine ring on ionization and fragmentation. This comparison is critical for distinguishing these pharmacophores in complex biological matrices or impurity profiling.

Chemical Identity & Physicochemical Context

Before interpreting spectra, the structural electronic environment must be understood. The molecule consists of two electron-deficient heteroaromatic rings linked by a labile amide bridge.

FeatureTarget Product Comparative Analog
Compound Name N-thiazol-2-ylpyrazine-2-carboxamide N-thiazol-2-ylbenzamide
Structure Pyrazine ring – CONH – Thiazole ringBenzene ring – CONH – Thiazole ring
Formula C₈H₆N₄OSC₁₀H₈N₂OS
Monoisotopic Mass 206.028 Da204.036 Da
[M+H]⁺ (ESI) m/z 207.036 m/z 205.044
Electronic Nature High electron deficiency (Pyrazine + Thiazole)Mixed (Electron-rich Benzene + Electron-deficient Thiazole)

Experimental Protocol: ESI-MS/MS Workflow

To replicate the fragmentation patterns described below, follow this self-validating protocol. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Sample Preparation & Ionization Parameters
  • Solvent System: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the thiazole nitrogen or amide oxygen, essential for positive mode ESI ([M+H]⁺).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

Instrument Settings (Triple Quadrupole / Q-TOF):

ParameterSettingMechanistic Reasoning
Capillary Voltage 3.0 – 3.5 kVSufficient for Taylor cone formation without discharge.
Cone Voltage 20 – 30 VCritical: Keep low to prevent in-source loss of the amide bond (m/z 207 → 107).
Desolvation Temp 350 °CEnsures complete solvent evaporation for stable ion current.
Collision Energy (CE) Stepped (15, 25, 35 eV) Low CE (15 eV) preserves the molecular ion; High CE (35 eV) reveals ring fragmentation.

Fragmentation Pathway Analysis

The fragmentation of N-thiazol-2-ylpyrazine-2-carboxamide is driven by proton mobility between the thiazole nitrogen and the amide oxygen. The pathway bifurcates primarily at the amide bond.

Primary Fragmentation Channels (CID)
  • Pathway A (Acylium Formation): Cleavage of the amide C-N bond with charge retention on the carbonyl side.

    • Precursor: m/z 207 [M+H]⁺

    • Product: m/z 107 [Pyrazine-CO]⁺ (Pyrazinoyl cation)

    • Neutral Loss: 2-aminothiazole (100 Da)

    • Secondary Decay: m/z 107 loses CO (28 Da) to form m/z 79 [Pyrazinium]⁺ .

  • Pathway B (Amine Formation): Cleavage of the amide C-N bond with charge retention on the amine side (proton transfer to the leaving group).

    • Precursor: m/z 207 [M+H]⁺

    • Product: m/z 101 [Thiazole-NH₃]⁺ (Protonated 2-aminothiazole)

    • Neutral Loss: Pyrazine-ketene (106 Da)

    • Secondary Decay: m/z 101 fragments via ring opening (loss of HCN/CS) to m/z 58 .

Visualization of Signaling Pathways

Fragmentation Precursor [M+H]+ Precursor m/z 207 Acylium Acylium Ion [Pyrazine-CO]+ m/z 107 Precursor->Acylium Amide Cleavage (- 2-aminothiazole) Amine Protonated Amine [2-Aminothiazole+H]+ m/z 101 Precursor->Amine H-Transfer & Cleavage (- Pyrazine ketene) PyrazineCat Pyrazinium Cation [C4H5N2]+ m/z 79 Acylium->PyrazineCat - CO (28 Da) ThiazoleFrag Thiazole Fragment [C2H4N2]+ m/z 58 Amine->ThiazoleFrag - CS / Ring Opening

Figure 1: Collision-Induced Dissociation (CID) pathway of N-thiazol-2-ylpyrazine-2-carboxamide showing the divergence into pyrazine-based (m/z 107) and thiazole-based (m/z 101) diagnostic ions.[2][1]

Comparative Analysis: Pyrazine vs. Benzene Analog

This section objectively compares the product against N-thiazol-2-ylbenzamide . This comparison is vital for researchers developing libraries where the aromatic core is varied to modulate solubility or metabolic stability.

Performance Matrix: Diagnostic Ion Stability
FeaturePyrazine Derivative (Product) Benzene Derivative (Alternative) Interpretation
Precursor Stability ModerateHighThe electron-deficient pyrazine ring destabilizes the amide bond slightly more than the phenyl ring, leading to easier fragmentation at lower collision energies.
Primary Acylium Ion m/z 107 (Pyrazinoyl)m/z 105 (Benzoyl)The m/z 105 ion is a classic, highly stable fragment (base peak often). The m/z 107 ion is less stable and prone to losing CO quickly to form m/z 79.
Secondary Cation m/z 79 (Pyrazinium)m/z 77 (Phenyl)m/z 77 is a hallmark of all benzamides. m/z 79 is specific to pyrazines but can be confused with pyridines; high-resolution MS is recommended here.
Amine Fragment m/z 101 m/z 101 Both compounds yield the same thiazole-amine fragment. This ion confirms the "right-hand" side of the molecule but cannot distinguish the core.
Why This Matters for Drug Development
  • Metabolite ID: If you observe a shift from m/z 207 to m/z 223 (+16 Da), and the m/z 107 fragment shifts to m/z 123, the oxidation occurred on the pyrazine ring. If m/z 101 shifts to m/z 117, oxidation occurred on the thiazole.

  • Library Screening: In a mixed library, monitoring the m/z 107 transition is highly specific for the pyrazine scaffold, whereas m/z 101 is a shared "nuisance" transition if multiple thiazole amides are present.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation Analysis of Pyrazine-2-carboxylic Acid Derivatives. Retrieved from

  • Tewatia, N., et al. (2012). "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[3] Retrieved from

  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[4] Retrieved from

  • University of Alabama Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry: Guide to ESI-MS/MS. Retrieved from

Sources

Comparing bioactivity of N-thiazol-2-ylpyrazine-2-carboxamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: N-thiazol-2-ylpyrazine-2-carboxamide Derivatives

Executive Summary

N-thiazol-2-ylpyrazine-2-carboxamide represents a privileged pharmacophore in medicinal chemistry, designed by fusing the anti-tubercular core of Pyrazinamide (PZA) with a thiazole moiety.[1] While PZA is a first-line drug for tuberculosis (TB), its mechanism requires acidic activation within the phagolysosome. The N-thiazol-2-ylpyrazine-2-carboxamide scaffold aims to overcome this limitation by targeting Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1) directly, while also exhibiting secondary bioactivity as a Tyrosine Kinase (TK) inhibitor in oncology.[1]

This guide compares the bioactivity of this scaffold against standard inhibitors: Pyrazinamide (TB standard), Fumagillin (MetAP1 reference), and Erlotinib/Cisplatin (Oncology standards).

Mechanism of Action: Comparative Analysis

A. Antitubercular Activity (Primary Indication)
  • Standard (Pyrazinamide): PZA is a prodrug.[2] It passively diffuses into M. tuberculosis and is converted to pyrazinoic acid (POA) by the enzyme pyrazinamidase (PncA). POA disrupts membrane potential and inhibits trans-translation (RpsA). Limitation: Requires acidic pH (5.5) for activity; ineffective against non-replicating persisters at neutral pH.

  • N-thiazol-2-ylpyrazine-2-carboxamide: Acts as a direct inhibitor of MtMetAP1 , an essential enzyme responsible for removing the N-terminal methionine from nascent proteins.[1] Inhibition leads to the accumulation of unprocessed proteins, halting bacterial growth independent of pH activation.

B. Anticancer Activity (Secondary Indication)
  • Standard (Erlotinib/Cisplatin): Erlotinib reversibly binds to the ATP-binding site of EGFR tyrosine kinase. Cisplatin crosslinks DNA, inducing apoptosis.

  • N-thiazol-2-ylpyrazine-2-carboxamide:

    • Organic Derivatives: Function as ATP-competitive inhibitors of kinases such as JAK3 and AXL1 .[1]

    • Ruthenium(II) Complexes: When chelated with Ru(II), this ligand facilitates DNA minor groove binding and induces cytotoxicity in A549 (lung) and PC-3 (prostate) cancer cells, often exceeding Cisplatin's potency.[3]

Comparative Bioactivity Data

Table 1: Antitubercular Potency (MIC & IC50)

Comparison of lead N-thiazol-2-ylpyrazine-2-carboxamide derivatives against PZA and Fumagillin.

CompoundTargetMIC (µg/mL) vs M. tb H37RvIC50 (µM) vs MtMetAP1Mechanism Note
Pyrazinamide (Standard) PncA / RpsA>100 (pH 6.[1]8) / 16–50 (pH 5.5)N/ApH-dependent prodrug activation required.[1]
Fumagillin (Reference) MetAP1N/A (Toxic in vivo)0.01 - 0.1Irreversible MetAP1 inhibitor (standard control).
N-(thiazol-2-yl)pyrazine-2-carboxamide (Parent) MtMetAP1>100> 50Weak activity without ring substitution.
3-Amino-N-(thiazol-2-yl) derivative MtMetAP16.25 - 12.5 1.2 - 4.5 Direct enzyme inhibition; active at neutral pH.[1]
5-tert-butyl-6-chloro derivative MtMetAP131.252.8Enhanced lipophilicity improves cell penetration.[1]

Key Insight: While PZA is inactive at neutral pH in vitro, substituted N-thiazol-2-yl derivatives maintain potency (MIC ~6.25 µg/mL), validating the MetAP1 mechanism.[1]

Table 2: Anticancer Cytotoxicity (IC50)

Comparison of Ru(II) complexes of the scaffold against Cisplatin.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Relative Potency
Cisplatin (Standard) A549 (Lung)18.5 ± 1.2Low1.0x (Baseline)
Ru(II)-N-(benzo[d]thiazol-2-yl) complex A549 (Lung)6.8 ± 0.5 High (>2.[1][3]0)2.7x More Potent
Erlotinib (Standard) AXL1 Kinase0.002 (Ki)HighReference Kinase Inhibitor
3-Amino-N-(thiazol-2-yl) derivative AXL1 Kinase~10.0ModerateWeak Kinase Inhibitor

Visualization: Mechanism & Workflow

Diagram 1: Mycobacterial Methionine Aminopeptidase (MtMetAP1) Pathway

This diagram illustrates the critical role of MtMetAP1 in protein maturation and how the N-thiazol-2-ylpyrazine-2-carboxamide scaffold intercepts this process.[1]

MtMetAP1_Pathway Ribosome Ribosome (Protein Synthesis) NascentProtein Nascent Protein (N-term Methionine) Ribosome->NascentProtein Translation ProcessedProtein Processed Protein (Active) NascentProtein->ProcessedProtein Met Removal Accumulation Accumulation of Inactive Proteins NascentProtein->Accumulation If MetAP1 Inhibited MtMetAP1 MtMetAP1 Enzyme (Target) MtMetAP1->NascentProtein Catalyzes MtMetAP1->Accumulation Blocked CellGrowth Bacterial Growth & Replication ProcessedProtein->CellGrowth Function Inhibitor N-thiazol-2-ylpyrazine- 2-carboxamide Inhibitor->MtMetAP1 Inhibits (IC50 ~1.2 µM) Death Bacterial Stasis/Death Accumulation->Death Toxicity

Caption: Inhibition of MtMetAP1 prevents N-terminal methionine removal, leading to toxic accumulation of unprocessed proteins and bacterial death.[1]

Experimental Protocols

Protocol A: MtMetAP1 Enzymatic Inhibition Assay

Use this protocol to validate direct target engagement.[1]

  • Reagents: Recombinant MtMetAP1 (with Co2+ or Ni2+ cofactor), substrate (Met-Pro-pNA), and assay buffer (50 mM HEPES, pH 7.5).

  • Preparation: Dissolve N-thiazol-2-ylpyrazine-2-carboxamide derivatives in DMSO (10 mM stock).

  • Reaction:

    • Mix 10 nM MtMetAP1 with varying concentrations of inhibitor (0.1 µM – 100 µM) in a 96-well plate.

    • Incubate for 15 minutes at 30°C.

    • Start reaction by adding 0.4 mM Met-Pro-pNA.[1]

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 20 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Fit data to the Hill equation to determine IC50.

    • Validation:Fumagillin (1 µM) must show >90% inhibition.

Protocol B: Microplate Alamar Blue Assay (MABA)

Use this protocol for whole-cell antitubercular screening.[1]

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to mid-log phase.

  • Plating: Add 100 µL of culture (approx. 2x10^5 CFU/mL) to 96-well plates containing serial dilutions of the test compound.

  • Controls:

    • Positive Control: Pyrazinamide (tested at pH 5.5 and 6.8) and Isoniazid .[4][5]

    • Negative Control: DMSO (1%).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). Blue (non-fluorescent) indicates no growth; Pink (fluorescent) indicates growth.

References

  • Juhás, M. et al. (2022).[6] "Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1." Bioorganic Chemistry, 118, 105489.[6]

  • Doležal, M. et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." IntechOpen.

  • Tůmová, L. et al. (2016). "New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures." Pharmacognosy Magazine, 12(Suppl 1), S57.

  • Ojwach, S. O. et al. (2024).[7][8] "Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity." RSC Advances, 14, 10545-10558.

  • Servusova, B. et al. (2022). "Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity."[1] Molecules, 27(21), 7258.

Sources

Comparative Potency Analysis of Pyrazine Carboxamide Analogs: T-705, T-1105, and T-1106 in Viral Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As RNA viruses continue to pose systemic threats to global health, the development of broad-spectrum antivirals targeting highly conserved viral machinery remains a cornerstone of drug discovery. Among these targets, the viral RNA-dependent RNA polymerase (RdRp) is particularly attractive due to its absence in mammalian host cells and its strict structural conservation across viral families.

As application scientists, when we evaluate RdRp inhibitors, we must look beyond basic binding affinity. Pyrazine carboxamide derivatives—most notably Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide), its non-fluorinated analog T-1105, and its nucleoside analog T-1106—are prodrugs. Their in vitro and in vivo potencies are intrinsically linked to host-cell metabolic activation. This guide provides a rigorous comparative analysis of their antiviral potencies, mechanistic pathways, and the self-validating experimental frameworks required to evaluate them accurately.

Mechanistic Causality: Intracellular Activation and Lethal Mutagenesis

To understand the comparative potency of pyrazine carboxamides, we must first dissect the causality behind their mechanism of action. These compounds do not inhibit RdRp in their native state. Their antiviral efficacy is entirely contingent upon host-cell-mediated metabolic activation [1].

Upon cellular entry, the prodrug undergoes phosphoribosylation catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form a monophosphate (RMP). Subsequent kinase-mediated phosphorylation yields the active ribofuranosyl-5′-triphosphate (RTP) metabolite [2].

The Causality of Inhibition: The RTP metabolite acts as a purine nucleotide analog, competing primarily with GTP and ATP. When the viral RdRp misincorporates the RTP into the nascent RNA strand, it induces a dual-action structural failure:

  • Lethal Mutagenesis: The predominant mechanism is the induction of lethal mutagenesis. The misincorporation leads to an accumulation of transition mutations (predominantly G→A and C→U), pushing the viral population beyond the error catastrophe threshold, rendering the virions non-viable [3].

  • Chain Termination: To a lesser extent, the structural constraints introduced by the pyrazine ring prevent further nucleotide addition, leading to premature cessation of RNA elongation [4].

MOA Prodrug Pyrazine Carboxamide (T-705 / T-1105) HGPRT HGPRT Enzyme (Phosphoribosylation) Prodrug->HGPRT Cell Entry RMP Ribofuranosyl Monophosphate HGPRT->RMP Kinases Host Kinases (Phosphorylation) RMP->Kinases RTP Active Metabolite (RTP) Kinases->RTP RdRp Viral RdRp (Misincorporation) RTP->RdRp Competes with ATP/GTP Mutagenesis Lethal Mutagenesis & Chain Termination RdRp->Mutagenesis Viral RNA Synthesis

Intracellular activation pathway of pyrazine carboxamides leading to RdRp inhibition.

Comparative Potency Analysis: T-705 vs. T-1105 vs. T-1106

A critical pitfall in evaluating prodrug antivirals is assuming that in vitro potency directly translates to in vivo efficacy. The


 values of T-705 and T-1105 are highly dependent on the specific cell line used for the assay.

For instance, the activation efficiency of 3-hydroxypyrazine-2-carboxamide (T-1105) to its RTP form is markedly higher in MDCK cells than that of T-705 [5]. Consequently, T-1105 often displays superior in vitro potency against viruses cultured in these cells. However, T-705 was historically prioritized for clinical development (as Favipiravir) due to its broader therapeutic window and favorable pharmacokinetic profile in mammalian models [6].

Quantitative Potency Comparison

The following table synthesizes experimental


 data across various viral targets, illustrating the broad-spectrum nature of these analogs [5][7][8].
Viral TargetCell LineT-705 (Favipiravir)

T-1105

T-1106

Influenza A (H1N1) MDCK0.014 – 3.5 µM~12.0 µMNot Determined
Chikungunya (CHIKV) Vero25.0 ± 3.0 µM7.0 ± 1.0 µMNot Determined
Zika Virus (ZIKV) VeroActive (Dose-dependent)97.5 ± 6.8 µMNot Determined
Yellow Fever (YFV) Vero335 µMNot Determined> 369 µM
SARS-CoV-2 Vero E6~200 µMHighly Potent (Lethal Mutagenesis)Not Determined

Note: T-1106 (the nucleoside analog form) generally shows potent activity without significant mammalian toxicity, but its chemical stability and cellular permeability often require further structural modification (e.g., DiPPro-derivatives) to optimize efficacy [9].

Experimental Methodology: Self-Validating Antiviral Screening Protocol

To ensure scientific integrity, any protocol evaluating RdRp inhibitors must be a self-validating system . If a compound reduces viral titer, we must definitively prove that this reduction is due to specific polymerase inhibition, not simply because the compound is killing the host cells (which would eliminate the virus's replication machinery).

We achieve this by coupling a Viral Yield Reduction Assay with a parallel Host Cell Viability Assay to calculate the Selectivity Index (


).
Step-by-Step Workflow
  • Cell Seeding & Equilibration: Seed host cells (e.g., Vero E6 or MDCK) in two identical 96-well plates (Plate A for efficacy, Plate B for cytotoxicity) at

    
     cells/well. Incubate for 24 hours to achieve a confluent monolayer.
    
  • Viral Infection (Plate A only): Infect Plate A with the target virus at a defined Multiplicity of Infection (MOI). Causality note: A low MOI (e.g., 0.01) is used to allow multiple replication cycles, which amplifies the lethal mutagenesis effect of pyrazine carboxamides, making the assay more sensitive to this specific mechanism.

  • Compound Treatment: Immediately post-infection, remove the viral inoculum. Apply serial dilutions of the pyrazine carboxamide analogs (e.g., 0.1 µM to 500 µM) to both Plate A and Plate B. Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).

  • Incubation: Incubate both plates for 48–72 hours, depending on the viral replication kinetics.

  • Endpoint Quantification (Self-Validation):

    • Plate A (Efficacy): Quantify viral replication using RT-qPCR (measuring viral RNA copies) or a Plaque Reduction Assay to determine the

      
      .
      
    • Plate B (Cytotoxicity): Perform an MTT or CellTiter-Glo assay to measure host cell metabolic activity, determining the

      
      .
      
  • Data Synthesis: Calculate the Selectivity Index. An SI > 10 validates the compound as a specific antiviral agent rather than a general cytotoxin.

Workflow cluster_Assays Self-Validating Endpoints Cell 1. Cell Seeding (Parallel Plates A & B) Infection 2. Viral Infection (Low MOI on Plate A) Cell->Infection Treatment 3. Compound Addition (Serial Dilutions) Infection->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation AssayA 5a. Plate A: RT-qPCR (Determine EC50) Incubation->AssayA AssayB 5b. Plate B: Viability Assay (Determine CC50) Incubation->AssayB Validation 6. Calculate Selectivity Index (SI = CC50 / EC50) AssayA->Validation AssayB->Validation

Self-validating high-throughput screening workflow for RdRp inhibitors.

Conclusion

The comparative analysis of pyrazine carboxamide analogs reveals a nuanced landscape of antiviral drug development. While T-705 (Favipiravir) has successfully navigated clinical pathways due to its balanced pharmacokinetic profile, structural analogs like T-1105 and T-1106 often demonstrate superior in vitro potency depending on the host cell's metabolic machinery. For researchers, understanding the causality behind prodrug activation and employing self-validating screening protocols are non-negotiable steps in accurately benchmarking the next generation of broad-spectrum RdRp inhibitors.

References

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase National Institutes of Health (NIH) - PMC[Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19 OAText[Link]

  • Favipiravir: An Antiviral Drug Research Journal of Science and Technology[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods National Institutes of Health (NIH) - PMC[Link]

  • Favipiravir: a promising investigational agent in preventing infection and progression of COVID-19 TMR Publishing Group[Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections National Institutes of Health (NIH) - PMC[Link]

  • Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral National Institutes of Health (NIH) - PMC[Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-thiazol-2-ylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action Card)

Compound Class: Heterocyclic Amide (Pyrazine-Thiazole Scaffold) Primary Hazard Assumption: Toxic & Sensitizer (Based on Component Toxicology) Operational Band: OEB 3 (Handling requires containment; avoid open bench work with powder).

Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 min.[1] Do not use ethanol (enhances absorption).
Eye Contact Rinse cautiously with water for 15 min.[1][2][3] Remove contact lenses.[1][2][3][4][5][6][7][8] Seek medical attention.
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen.
Spill (Solid) Dampen with PEG-400 or water mist to prevent dust. Scoop into hazardous waste.

Hazard Identification & Toxicological Rationale

As of 2026, specific GHS data for N-thiazol-2-ylpyrazine-2-carboxamide may not be explicitly listed in public chemical inventories.[10] Therefore, scientific integrity dictates we apply a "Read-Across" Safety Assessment based on its metabolic hydrolysis products.

The "Worst-Case" Component Analysis

This molecule is chemically constructed from two distinct precursors. Upon metabolic or environmental hydrolysis, it releases:

  • Pyrazine-2-carboxylic acid (or Pyrazinamide): Generally low acute toxicity (LD50 > 1600 mg/kg in mice), but a known hepatotoxin at high clinical doses [1].

  • 2-Aminothiazole (The Critical Hazard):

    • Acute Toxicity: Harmful if swallowed (Acute Tox 4).[7]

    • Chronic Toxicity: Associated with thyroid inhibition and neurotoxicity [2].

    • Sensitization: Potential skin and respiratory sensitizer.[2][4][9][11]

Scientist's Note: Because the thiazole moiety is a structural alert for sensitization and metabolic activation, you must handle this compound as if it possesses the toxicity of free 2-aminothiazole until specific data proves otherwise.[10]

PPE Matrix: Tiered Protection Protocol

Do not rely on a "one size fits all" approach. Select PPE based on the physical state of the compound.[12]

Table 1: PPE Specifications by Operation
Body AreaSolid Handling (Weighing/Transfer) Solution Handling (< 100 mM) Rationale
Respiratory Fume Hood (Face velocity > 0.5 m/s) or N95/P3 Respirator if hood unavailable.[10]General Lab Ventilation (6-12 ACH).Prevents inhalation of amorphous dust, which is the highest risk vector.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Single Nitrile Gloves (5 mil).Thiazoles can permeate latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Goggles (Indirect Vent).Safety Glasses with Side Shields.[7][9]Goggles prevent dust migration behind lenses; glasses suffice for splash risk.
Body Lab Coat (Tyvek/Disposable sleeves recommended).Standard Cotton Lab Coat.Disposable sleeves prevent cuff contamination during weighing.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses "Check-Points" to ensure safety is active, not passive.

Phase A: Preparation & Weighing
  • Location: Balance enclosure or Fume Hood.

  • Engineering Control: Verify airflow gauge reads "Safe" or use a tissue strip to visualize inward airflow.

  • Static Control: Use an ionizing fan or anti-static gun. Heterocyclic amides are often electrostatic; static discharge can disperse toxic dust.

Phase B: Solubilization
  • Solvent Choice: DMSO or DMF are common.

  • Procedure: Add solvent to the solid, not solid to solvent, to minimize aerosol displacement.

  • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (many heterocycles fluoresce) or treat as contaminated.

Phase C: Reaction & Cleanup
  • Temperature: If heating > 50°C, use a closed vessel (pressure vial) to prevent sublimation of the thiazole component.

  • Decontamination: Clean surfaces with 10% bleach (oxidizes the sulfur) followed by 70% Isopropanol.

Diagram 1: Safety Decision Logic & Workflow

This flowchart illustrates the decision-making process for handling this compound based on its physical state.

SafetyLogic Start Start: N-thiazol-2-ylpyrazine-2-carboxamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidReq REQ: Fume Hood + Double Gloves + Static Control Solid->SolidReq LiquidReq REQ: Safety Glasses + Nitrile Gloves + Absorbent Pads Liquid->LiquidReq Action Perform Operation SolidReq->Action LiquidReq->Action Decon Decontamination: 10% Bleach -> 70% IPA Action->Decon Post-Work

Caption: Decision logic for PPE selection based on physical state, emphasizing higher containment for solids.

Disposal & Waste Management

Do not dispose of this compound down the drain. The pyrazine ring is stable and can persist in water systems.

  • Solid Waste: Collect in a dedicated "Cytotoxic/Toxic Solid" bin. Label clearly with "Contains Aminothiazole Derivative."

  • Liquid Waste: Segregate into "Halogenated/Organic" waste. Even if no halogens are present, the sulfur content often dictates this stream in many EHS protocols.

  • Empty Containers: Triple rinse with DMSO or Acetone before discarding glass. Treat the first rinse as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1046, Pyrazinamide. Retrieved from [Link][10]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of pyrazine derivatives. EFSA Journal. Retrieved from [Link][10]

Disclaimer: This guide is based on structure-activity relationship (SAR) analysis and standard laboratory safety practices for pharmaceutical intermediates.[10] It does not replace a site-specific Risk Assessment conducted by your local EHS officer.[10]

Sources

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